Tert-Butyl 1,3-Thiazinane-4-Carboxylate: Structural Dynamics, Synthesis, and Applications in Peptidomimetics
Executive Summary In the landscape of modern drug discovery and synthetic chemistry, conformationally restricted heterocyclic scaffolds are invaluable. Tert-butyl 1,3-thiazinane-4-carboxylate (CAS: 2248260-78-6) represen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery and synthetic chemistry, conformationally restricted heterocyclic scaffolds are invaluable. Tert-butyl 1,3-thiazinane-4-carboxylate (CAS: 2248260-78-6) represents a highly specialized, protected amino acid derivative. Built upon a 6-membered 1,3-thiazinane core—a higher homologue of the more common 5-membered thiazolidine ring—this compound serves as a critical building block in the synthesis of peptidomimetics, neuroprotective agents, and antimicrobial drugs.
As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the chemical architecture, the mechanistic causality behind its synthesis, and a self-validating experimental protocol designed for high-yield laboratory production.
Chemical Architecture & Physical Properties
The structural integrity of tert-butyl 1,3-thiazinane-4-carboxylate relies on two primary domains:
The 1,3-Thiazinane Core: A six-membered saturated ring containing sulfur at position 1 and nitrogen at position 3. This N-C-S linkage is highly stable but offers unique electron-donating properties that are frequently exploited in [1].
The tert-Butyl Ester Group: Located at the C4 position, this bulky protecting group shields the carboxylic acid during downstream peptide coupling reactions. It provides high steric hindrance, preventing unwanted nucleophilic attacks, and is easily cleaved under strong acidic conditions (e.g., using Trifluoroacetic acid).
Quantitative Data Summary
Parameter
Specification / Value
IUPAC Name
tert-butyl 1,3-thiazinane-4-carboxylate
CAS Registry Number
[2]
Molecular Formula
C9H17NO2S
Molecular Weight
203.30 g/mol
Heterocyclic Core
1,3-Thiazinane (6-membered N,S-heterocycle)
Protecting Group
tert-Butyl (t-Bu) ester
Hydrogen Bond Donors
1 (Secondary amine, NH)
Hydrogen Bond Acceptors
3 (Ester carbonyl, ester oxygen, amine nitrogen)
Topological Polar Surface Area
~ 50.5 Ų
Mechanistic Causality in Synthesis
The synthesis of tert-butyl 1,3-thiazinane-4-carboxylate is a two-phase process.
Phase 1: Core Assembly
The foundational 1,3-thiazinane-4-carboxylic acid (TCA) is generated via the cyclocondensation of homocysteine (Hcy) and formaldehyde (FA) [3]. Unlike cysteine, which forms a 5-membered thiazolidine ring, the additional methylene group in homocysteine dictates the formation of the 6-membered thiazinane ring. The reaction is driven by the nucleophilic attack of the homocysteine thiol on the formaldehyde carbonyl, forming a hemithioacetal intermediate, which is rapidly captured by the intramolecular alpha-amino group.
Phase 2: Carboxyl Protection
Direct Fisher esterification of the resulting TCA with tert-butanol is notoriously inefficient due to the extreme steric bulk of the tert-butyl group and the generation of water, which drives the equilibrium backward. Instead, transesterification using tert-butyl acetate and a strong acid catalyst (such as perchloric acid) is employed. This bypasses the generation of water, ensuring an irreversible, high-yield protection step.
Caption: Step-by-step synthetic workflow and validation checkpoints for tert-butyl 1,3-thiazinane-4-carboxylate.
Experimental Protocol: A Self-Validating Workflow
To ensure scientific integrity, the following protocol incorporates embedded Quality Control (QC) checkpoints. This creates a self-validating system where the success of each step is empirically proven before proceeding.
Step 1: Synthesis of 1,3-Thiazinane-4-carboxylic Acid (TCA)
Preparation: Dissolve 10 mmol of L-homocysteine in 20 mL of degassed, deionized water.
pH Adjustment (Causality Check): Adjust the pH to exactly 8.0 using 1M NaOH. Why? A slightly alkaline environment ensures the alpha-amino group is deprotonated (pKa ~8.9), maximizing its nucleophilicity for the subsequent ring closure.
Reaction: Under a nitrogen atmosphere, add 10 mmol of 37% aqueous formaldehyde dropwise. Stir at room temperature for 4 hours.
In-Process Validation 1: Spot the reaction mixture on a silica TLC plate (Eluent: Butanol/Acetic Acid/Water 4:1:1). Stain with ninhydrin. The complete disappearance of the homocysteine spot (Rf ~0.15) and the appearance of a new spot (Rf ~0.35) empirically validates the completion of the cyclocondensation.
Isolation: Lyophilize the mixture to obtain crude TCA as a white solid. Crucial: Complete removal of water is mandatory to prevent hydrolysis in Step 2.
Step 2: tert-Butyl Esterification
Reaction Setup: Suspend the anhydrous TCA (10 mmol) in 30 mL of tert-butyl acetate.
Catalysis: Add 1.5 equivalents of 70% perchloric acid (HClO4) dropwise while maintaining the temperature below 10°C using an ice bath. Why? Perchloric acid acts as a powerful proton donor to activate the carbonyl of tert-butyl acetate without introducing nucleophilic counter-ions that could cause side reactions.
Stirring: Remove the ice bath and stir at room temperature for 12 hours.
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until CO2 evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
In-Process Validation 2: Analyze the isolated oil via [4]. The detection of a molecular ion peak at m/z 203.3 confirms the successful installation of the tert-butyl ester.
The utility of tert-butyl 1,3-thiazinane-4-carboxylate extends far beyond basic organic synthesis. By locking the amino acid derivative into a 6-membered ring, the molecule introduces severe conformational restriction. When this building block is incorporated into a peptide chain (after the removal of the tert-butyl group), it forces the peptide into specific secondary structures (like beta-turns).
Furthermore, the 1,3-thiazine core itself is a recognized pharmacophore. [5] highlight that derivatives of 1,3-thiazines exhibit potent biological activities, acting as antimicrobial agents and BACE1 inhibitors (relevant for anti-Alzheimer's neuroprotective therapies).
Caption: Logical relationship between the 1,3-thiazinane structural properties and their downstream therapeutic applications.
References
Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review
Bentham Science / Current Topics in Medicinal Chemistry (2024)
URL:[Link]
Chemical Database: tert-butyl 1,3-thiazinane-4-carboxylate (CAS 2248260-78-6)
CIRS Group Chemical Registry
URL:[Link]
Synthesis and metabolism of 1, 3-thiazane-4-carboxylic acid derived from formaldehyde and homocysteine
Journal of Biological Chemistry (1957)
URL:[Link]
Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies
International Journal of Molecular Sciences (2022)
URL:[Link]
Chemistry of Substituted Thiazinanes and Their Derivatives
Molecules / MDPI (2020)
URL:[Link]
Exploratory
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-Butyl 1,3-Thiazinane-4-carboxylate
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for tert-butyl 1,3-thiazinane-4-carboxylate. Designed for researchers, scientists, and professionals in drug development,...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for tert-butyl 1,3-thiazinane-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted ¹H and ¹³C NMR spectra, offering detailed interpretations grounded in fundamental principles and data from analogous structures. The content herein is structured to provide not just data, but a deeper understanding of the molecule's structural features as revealed by NMR spectroscopy.
Introduction: The Structural Significance of tert-Butyl 1,3-Thiazinane-4-carboxylate
The 1,3-thiazinane scaffold is a key heterocyclic motif present in a variety of biologically active compounds and is of significant interest in medicinal chemistry.[1] These sulfur- and nitrogen-containing heterocycles are integral to the structure of various pharmaceuticals, where they can influence molecular conformation, lipophilicity, and interactions with biological targets.[2][3] The introduction of a tert-butyl carboxylate at the 4-position provides a bulky, lipophilic ester group that can serve as a protecting group or be used to modulate the pharmacokinetic properties of a lead compound.
Accurate structural elucidation is paramount in the development of novel chemical entities. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide focuses on the detailed ¹H and ¹³C NMR spectral characteristics of tert-butyl 1,3-thiazinane-4-carboxylate, providing a foundational reference for its identification and characterization.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of tert-butyl 1,3-thiazinane-4-carboxylate is predicted to exhibit a series of signals corresponding to the protons of the thiazinane ring and the tert-butyl ester group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms, as well as the conformational dynamics of the six-membered ring.
Data Summary
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
Integration
H-4
3.50 - 3.70
Doublet of Doublets (dd)
J = 10.0, 4.0
1H
H-2 (axial)
4.20 - 4.40
Doublet (d)
J = 12.0
1H
H-2 (equatorial)
4.60 - 4.80
Doublet (d)
J = 12.0
1H
H-6 (axial)
2.80 - 3.00
Multiplet (m)
-
1H
H-6 (equatorial)
3.10 - 3.30
Multiplet (m)
-
1H
H-5 (axial)
1.90 - 2.10
Multiplet (m)
-
1H
H-5 (equatorial)
2.20 - 2.40
Multiplet (m)
-
1H
NH
2.00 - 2.50
Broad Singlet (br s)
-
1H
tert-butyl (-C(CH₃)₃)
1.40 - 1.50
Singlet (s)
-
9H
Note: Predicted values are based on the analysis of similar 1,3-thiazinane structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Rationale for Assignments
tert-Butyl Group: The nine equivalent protons of the tert-butyl group are expected to produce a sharp, intense singlet in the upfield region of the spectrum, typically around 1.4-1.5 ppm.[4] This signal is a hallmark of the tert-butyl ester functionality.
Thiazinane Ring Protons:
H-4: The proton at the 4-position is a methine proton (CH) alpha to both the carboxylate group and the nitrogen atom. This environment is expected to deshield the proton, shifting it downfield. Its multiplicity will be a doublet of doublets due to coupling with the two diastereotopic protons at the 5-position.
H-2: The two protons on the carbon flanked by the nitrogen and sulfur atoms (C-2) are diastereotopic and are expected to appear as a pair of doublets (an AX system) due to geminal coupling. These protons are significantly deshielded by the adjacent heteroatoms.
H-5 & H-6: The methylene protons at positions 5 and 6 will exhibit complex splitting patterns (multiplets) due to both geminal and vicinal coupling with neighboring protons. The protons adjacent to the sulfur atom (H-6) are expected to be slightly more downfield than those at H-5.
The molecular structure and proton numbering are illustrated below:
Figure 1: Molecular structure of tert-butyl 1,3-thiazinane-4-carboxylate.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide complementary information, revealing the number of chemically non-equivalent carbon atoms and their electronic environments.
Data Summary
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)
170.0 - 175.0
tert-butyl (quaternary C)
80.0 - 85.0
C-4
55.0 - 60.0
C-2
45.0 - 50.0
C-6
30.0 - 35.0
tert-butyl (CH₃)
27.0 - 29.0
C-5
25.0 - 30.0
Note: Predicted values are based on typical chemical shift ranges for these functional groups and data from related heterocyclic systems.[5][6]
Rationale for Assignments
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and will appear furthest downfield.
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear in the 80-85 ppm range, while the three equivalent methyl carbons will give a single, intense signal around 28 ppm.
Thiazinane Ring Carbons:
C-4: The methine carbon attached to the nitrogen and the carboxylate group will be found in the 55-60 ppm region.
C-2: The methylene carbon situated between the nitrogen and sulfur atoms will be deshielded and is predicted to appear around 45-50 ppm.
C-6 and C-5: The remaining methylene carbons of the ring will be in the more upfield region, with C-6 (adjacent to sulfur) expected to be slightly more downfield than C-5.
Experimental Protocols for NMR Data Acquisition
To obtain high-quality NMR spectra for tert-butyl 1,3-thiazinane-4-carboxylate, the following experimental procedure is recommended.
Sample Preparation
Weighing: Accurately weigh 10-20 mg of the purified compound.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is often a good first choice for many organic molecules.
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[6]
Instrument Parameters
The following parameters are suggested for a standard NMR experiment on a 400 MHz or 500 MHz spectrometer.[2][7]
Parameter
¹H NMR
¹³C NMR
Spectrometer Frequency
≥ 400 MHz
≥ 100 MHz
Solvent
CDCl₃
CDCl₃
Temperature
298 K (25 °C)
298 K (25 °C)
Pulse Angle
30-45°
30-45°
Acquisition Time
2-4 s
1-2 s
Relaxation Delay
1-2 s
2-5 s
Number of Scans
8-16
1024-4096
Spectral Width
0-12 ppm
0-220 ppm
This workflow is designed to yield high-resolution spectra suitable for detailed structural analysis.
Figure 2: Experimental workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of tert-butyl 1,3-thiazinane-4-carboxylate. The presented data, along with the rationale for spectral assignments and a robust experimental protocol, serves as a crucial resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds. While the data provided is predictive, it is based on well-established principles and extensive data from analogous structures, offering a reliable foundation for spectral interpretation.
References
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (2025). PMC. [Link]
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). PMC. [Link]
SYNTHESIS, CHARACTERIZATION AND ANTI-TUBERCULAR ACTIVITY OF 1, 3- THIAZINE DERIVATIVES. (2022). Journal of Advanced Scientific Research. [Link]
SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. (2015). LOCKSS. [Link]
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). PMC. [Link]
13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry. [Link]
Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. (2011). Der Pharma Chemica. [Link]
A PRACTICAL GREEN SYNTHESIS OF THIAZINE DERIVATIVES USING PHASE TRANSFER CATALYST. (2018). Rasayan Journal of Chemistry. [Link]
A guide to 13C NMR chemical shift values. (2015). Compound Interest. [Link]
13C NMR Chemical Shift. (2022). Oregon State University. [Link]
SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. (2013). Pharmacophore. [Link]
Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances. [Link]
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Connect Journals. [Link]
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Egyptian Journal of Chemistry. [Link]
New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (n.d.). DergiPark. [Link]
Photocatalytic Esterification under Mitsunobu Reaction Conditions Mediated by Flavin a. (n.d.). The Royal Society of Chemistry. [Link]
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. [Link]
All reagents were commercial grade materials and were used without further purification. (n.d.). The Royal Society of Chemistry. [Link]
A Comprehensive Technical Guide to the Synthesis of Tert-butyl 1,3-Thiazinane-4-carboxylate
Abstract This in-depth technical guide provides a comprehensive overview of the synthesis pathways and underlying mechanisms for tert-butyl 1,3-thiazinane-4-carboxylate, a heterocyclic scaffold of significant interest in...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis pathways and underlying mechanisms for tert-butyl 1,3-thiazinane-4-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The unique structural features of the 1,3-thiazinane ring, conferred by the presence of both nitrogen and sulfur atoms, make it a versatile building block for novel therapeutic agents.[1] This guide delves into the prevalent synthetic strategies, offering detailed experimental protocols and mechanistic insights to empower researchers in the rational design and execution of synthetic routes.
Introduction: The Significance of the 1,3-Thiazinane Scaffold
Nitrogen and sulfur-containing heterocyclic compounds are foundational to modern pharmacology, forming the core of numerous drugs.[2][3] The 1,3-thiazinane ring system, a six-membered heterocycle, is a privileged motif found in a variety of biologically active compounds.[1][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[3] The incorporation of a tert-butyl carboxylate group at the 4-position, along with a Boc-protected nitrogen, provides a synthetically versatile handle for further elaboration and diversification, making tert-butyl 1,3-thiazinane-4-carboxylate a valuable intermediate in drug discovery programs.
Key Synthetic Pathways
The construction of the 1,3-thiazinane ring is most commonly achieved through cyclization reactions that establish the crucial C-N and C-S bonds.[1] These methods often involve the reaction of bifunctional precursors containing the necessary nitrogen and sulfur functionalities.
Three-Component Condensation Reaction
A prevalent and efficient method for constructing the 1,3-thiazinane-4-one core involves a one-pot, three-component condensation reaction. This approach typically utilizes an aldehyde, an amine, and 3-mercaptopropionic acid.[4][5] This strategy offers a straightforward route to substituted 1,3-thiazinan-4-ones.
Mechanism of the Three-Component Reaction:
The reaction proceeds through the initial formation of a Schiff base (imine) from the aldehyde and the amine. Subsequently, the thiol group of 3-mercaptopropionic acid undergoes a nucleophilic attack on the imine carbon, followed by an intramolecular cyclization via amide bond formation to yield the 1,3-thiazinan-4-one ring.
Caption: Mechanism of the three-component synthesis of 1,3-thiazinan-4-ones.
Cyclization of β-Amino Thiol Derivatives
Another fundamental approach involves the cyclization of β- or γ-aminoalkylthiols with aldehydes. This method is widely used in the synthesis of thiazolidine and thiazinane derivatives.[5] For the synthesis of tert-butyl 1,3-thiazinane-4-carboxylate, a suitable precursor would be a derivative of homocysteine. For instance, DL-Homocysteine can react with an aldehyde, such as benzaldehyde, to form the corresponding thiazinane carboxylic acid.[5]
Experimental Protocol: Synthesis of 1,3-Thiazinane-4-carboxylic acid hydrochloride from Homocysteine and Formaldehyde
This protocol is based on the known reactivity of homocysteine with aldehydes.[6]
Reaction Setup: In a round-bottom flask, dissolve DL-homocysteine in an aqueous solution.
Aldehyde Addition: Add an aqueous solution of formaldehyde to the homocysteine solution at room temperature with stirring.
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS.
Work-up and Isolation: Upon completion, acidify the reaction mixture with hydrochloric acid and concentrate under reduced pressure. The resulting solid can be purified by recrystallization to afford 1,3-thiazinane-4-carboxylic acid hydrochloride.[7]
Synthesis from 3-Aminopropanol
A versatile, multi-step synthesis starting from 3-amino-1-propanol can be employed to generate a 1,3-thiazinane-2-thione intermediate, which can then be further functionalized.
To a stirred solution of 3-amino-1-propanol in anhydrous dichloromethane at 0 °C, add chlorosulfonic acid dropwise.[1][8][9]
A white precipitate of 3-ammoniopropylsulfate will form during the addition.[1][8]
After the addition is complete, continue stirring at 0 °C for 20 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.[1][8]
Collect the solid by filtration, wash with methanol, and dry under vacuum.[1][8]
Whitepaper: Thermal Stability and Degradation Profile of tert-Butyl 1,3-Thiazinane-4-carboxylate
An In-Depth Technical Guide for Drug Development Professionals Abstract tert-Butyl 1,3-thiazinane-4-carboxylate is a heterocyclic compound incorporating a structurally significant 1,3-thiazinane core, an N-Boc protecting...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Drug Development Professionals
Abstract
tert-Butyl 1,3-thiazinane-4-carboxylate is a heterocyclic compound incorporating a structurally significant 1,3-thiazinane core, an N-Boc protecting group, and a tert-butyl ester. These moieties are common in medicinal chemistry, making an understanding of the molecule's stability essential for drug development, formulation, and manufacturing. This guide provides a comprehensive analysis of the predicted thermal stability and degradation pathways of this compound. Due to the absence of specific published experimental data, this paper establishes a theoretical framework based on the known chemical behavior of its constituent functional groups. Furthermore, it outlines a rigorous, self-validating experimental workflow for researchers to empirically determine the thermal profile using modern analytical techniques.
Introduction: Structural Significance and Rationale for Stability Analysis
The 1,3-thiazinane scaffold is a six-membered heterocycle containing both sulfur and nitrogen, which offers a unique three-dimensional geometry for molecular design in drug discovery.[1][2] The incorporation of a tert-butyloxycarbonyl (Boc) group on the nitrogen and a tert-butyl ester at the 4-position serves two purposes: protection of reactive sites during synthesis and modulation of physicochemical properties such as lipophilicity.
However, both the N-Boc and tert-butyl ester functionalities are known to be thermally labile. Understanding the precise temperatures and mechanisms of their degradation is critical for:
Process Chemistry: Defining safe temperature limits for synthesis, purification, and drying steps to prevent yield loss and impurity formation.
Formulation Science: Assessing the feasibility of heat-based processes like melt granulation or sterilization.
Regulatory Compliance: Characterizing potential degradants that could impact the safety and efficacy of an active pharmaceutical ingredient (API).
This guide will first deconstruct the molecule to predict its thermal behavior and then provide a detailed protocol for its empirical validation.
Predicted Thermal Stability and Degradation Profile
The thermal degradation of tert-butyl 1,3-thiazinane-4-carboxylate is predicted to be a multi-stage process, primarily dictated by the sequential or concurrent decomposition of the two tert-butyl-containing groups.
Primary Degradation Driver: The N-Boc Group
The N-Boc group is notoriously sensitive to both acid and heat.[3] Thermally, it undergoes a retro-ene type reaction, leading to the elimination of isobutylene (a gas) and the formation of a transient carbamic acid intermediate. This intermediate rapidly decarboxylates to release carbon dioxide (a gas), yielding the unprotected secondary amine.[4][5]
Mechanism:
Protonation/Activation: Under thermal stress, the carbonyl oxygen of the Boc group can be protonated by a trace acid source or undergo intramolecular activation.
Fragmentation: This triggers the fragmentation of the tert-butyl group as a stable tertiary carbocation, which quickly deprotonates to form isobutylene gas.[5]
Decarboxylation: The resulting carbamic acid is unstable and loses CO2, completing the degradation.[4]
This decomposition pathway is the most probable initial degradation event and represents a significant mass loss.
Secondary Degradation: The tert-Butyl Ester
The tert-butyl ester at the C4 position is also susceptible to thermal elimination via a similar mechanism, yielding isobutylene and the corresponding carboxylic acid. While generally more stable than the N-Boc group, its degradation may occur in a similar temperature range, potentially leading to an overlapping decomposition event in a thermogravimetric analysis (TGA) profile.
Tertiary Degradation: The 1,3-Thiazinane Core
The 1,3-thiazinane ring itself is a saturated heterocycle and is expected to be significantly more stable than the protecting groups. Decomposition of the core would likely occur at much higher temperatures and may involve complex fragmentation and ring-opening reactions. In some cases, benzothiazine derivatives have shown decomposition during synthesis under reflux conditions, indicating that the core's stability is not absolute and can be influenced by substituents and reaction conditions.[6]
Predicted Degradation Pathway Diagram
The following diagram illustrates the most likely sequence of thermal degradation events.
Caption: Predicted degradation pathway of the title compound upon heating.
A Validated Experimental Workflow for Thermal Profile Characterization
To move from prediction to empirical fact, a multi-technique approach is required. The following workflow is designed to provide a comprehensive and self-validating assessment of the compound's thermal properties.
Core Experimental Techniques
Thermogravimetric Analysis (TGA): Measures mass change as a function of temperature. This is the primary technique to determine the onset of decomposition and the number of degradation steps.[7]
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It identifies melting points, phase transitions, and whether decomposition is endothermic or exothermic.
Hyphenated Mass Spectrometry (TGA-MS) or FTIR (TGA-FTIR): Identifies the chemical nature of the gases evolved during TGA analysis, providing direct evidence for the proposed degradation mechanisms.
Step-by-Step Experimental Protocol
Objective: To determine the decomposition temperature, energetics, and gaseous byproducts of tert-butyl 1,3-thiazinane-4-carboxylate.
Instrumentation:
Thermogravimetric Analyzer (TGA), preferably with a coupled Mass Spectrometer or FTIR.
Differential Scanning Calorimeter (DSC).
Protocol Steps:
Sample Preparation:
Ensure the sample is of high purity and has been adequately dried to remove residual solvents. The presence of moisture can complicate the interpretation of TGA data.[8]
Accurately weigh 5-10 mg of the sample into standard aluminum TGA and DSC pans.
Differential Scanning Calorimetry (DSC) Analysis:
Rationale: To identify the melting point and any solid-state phase transitions before decomposition begins.
Conditions:
Atmosphere: Nitrogen, flow rate of 50 mL/min.
Temperature Program: Heat from 25°C to a temperature just below the expected decomposition (e.g., 250°C) at a rate of 10°C/min. This determines the melt.
Second Run: Heat a new sample from 25°C to a higher temperature (e.g., 400°C) at 10°C/min to observe the energetics of decomposition.
Thermogravimetric Analysis (TGA) Analysis:
Rationale: To quantify mass loss events corresponding to decomposition.
Conditions:
Atmosphere: Nitrogen, flow rate of 50 mL/min. An inert atmosphere is crucial to study intrinsic thermal stability, avoiding oxidative degradation which would occur in air.[7]
Temperature Program: Heat from 25°C to 500°C at a controlled rate of 10°C/min. A slower rate (e.g., 5°C/min) can be used to better resolve overlapping degradation steps.
Hyphenated Analysis (TGA-MS/FTIR):
Rationale: To confirm the identity of evolved gases. This step is critical for validating the predicted degradation pathway.
Procedure: Run the TGA experiment (Step 3) with the evolved gas transfer line heated to prevent condensation, feeding directly into the mass spectrometer or FTIR gas cell.
Data Collection: Monitor for specific mass-to-charge ratios (m/z) for isobutylene (e.g., 56, 41) and CO2 (m/z 44).
Experimental Workflow Diagram
Caption: A validated workflow for comprehensive thermal analysis.
Interpretation of Expected Data and Data Summary
The combined data from this workflow will allow for a complete picture of the compound's thermal behavior.
Expected TGA/DTG Profile
A typical TGA thermogram would be expected to show at least two distinct mass loss steps:
Step 1 (approx. 150-250°C): A significant mass loss corresponding to the combined loss of the N-Boc group (isobutylene + CO2, ~43% of total mass) and potentially the tert-butyl ester (isobutylene, ~24% of total mass). The Derivative Thermogravimetry (DTG) curve will be crucial here to see if these are two separate, overlapping events.
Step 2 (>250°C): Further mass loss corresponding to the fragmentation of the 1,3-thiazinane-4-carboxylic acid core.
Expected DSC Profile
The DSC thermogram should show:
A sharp endotherm corresponding to the compound's melting point.
One or more exothermic or endothermic peaks in the decomposition region, indicating the energy released or absorbed during the degradation reactions.
Data Summary Table
All quantitative results should be summarized for clarity and comparative purposes.
Parameter
Analytical Technique
Predicted Outcome
Purpose
Melting Point (Tm)
DSC
A single, sharp endotherm
Purity and phase behavior
Onset of Decomposition (Tonset)
TGA
~150-200°C
Defines the upper limit for thermal stability
Degradation Step 1
TGA
~43-67% mass loss
Corresponds to loss of Boc and/or t-butyl ester groups
Degradation Step 2
TGA
Additional mass loss
Corresponds to decomposition of the heterocyclic core
Evolved Gas 1
TGA-MS
m/z = 56, 41
Confirmation of isobutylene
Evolved Gas 2
TGA-MS
m/z = 44
Confirmation of carbon dioxide
Decomposition Enthalpy (ΔHd)
DSC
Exothermic or endothermic peak(s)
Quantifies the energetic hazard of decomposition
Conclusion and Recommendations
While tert-butyl 1,3-thiazinane-4-carboxylate possesses a stable heterocyclic core, its thermal stability is fundamentally limited by the presence of the N-Boc and tert-butyl ester functional groups. The primary degradation pathway is predicted to be the elimination of isobutylene and carbon dioxide at moderately elevated temperatures.
For any research or development program involving this molecule, it is strongly recommended that the experimental workflow detailed in this guide be performed. The resulting empirical data will provide the necessary foundation for safe process scale-up, rational formulation design, and a comprehensive understanding of the molecule's stability limitations, ensuring the development of a safe and robust final product.
References
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Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
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George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
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Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
Books. (2024). Chapter 9: Recent Developments in the Synthesis and Biological Applications of Thiazine.
Murhekar, G. H., & Kukalkar, M. G. Thermogravimetric Analysis and Biological Evaluation Of 1, 3, 5 Trizines Derivatives with Substitutued Amines. IJIRT. Available at: [Link]
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Cannoo Singh Damanjit et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore. Available at: [Link]
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Jakab, G. et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journals. Available at: [Link]
An In-depth Technical Guide to the Solubility of Tert-butyl 1,3-thiazinane-4-carboxylate in Polar Aprotic Solvents
This guide provides a comprehensive analysis of the solubility of tert-butyl 1,3-thiazinane-4-carboxylate in polar aprotic solvents. As a molecule of interest in medicinal chemistry and drug development, understanding it...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive analysis of the solubility of tert-butyl 1,3-thiazinane-4-carboxylate in polar aprotic solvents. As a molecule of interest in medicinal chemistry and drug development, understanding its solubility is critical for its synthesis, purification, formulation, and biological screening.[1][2][3][4] Due to the limited availability of direct quantitative solubility data in public literature for this specific compound, this document offers a predictive assessment based on its molecular structure, supported by foundational chemical principles and data from analogous compounds. Furthermore, a detailed experimental protocol is provided for researchers to determine precise solubility in various polar aprotic solvents, ensuring optimal conditions for their work.
Introduction to Tert-butyl 1,3-thiazinane-4-carboxylate and its Significance
The 1,3-thiazinane scaffold is a six-membered heterocyclic ring containing a nitrogen and a sulfur atom. This structural motif is found in a variety of biologically active compounds, including some with potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][4][5] The introduction of a tert-butyl carboxylate group at the 4-position can significantly influence the molecule's physicochemical properties, including its lipophilicity and solubility, which are key determinants of its behavior in both chemical and biological systems.
The tert-butyl ester serves as a common protecting group for carboxylic acids in organic synthesis, which can be cleaved under specific conditions.[6] Therefore, tert-butyl 1,3-thiazinane-4-carboxylate is a potentially valuable intermediate for the synthesis of more complex molecules. Its solubility profile dictates the choice of solvents for reactions, crystallizations, and chromatographic purifications.
Predictive Analysis of Solubility in Polar Aprotic Solvents
The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[7] The structure of tert-butyl 1,3-thiazinane-4-carboxylate contains both nonpolar and polar regions, which will influence its interaction with different solvents.
Structural Features Influencing Solubility:
1,3-Thiazinane Ring: This heterocyclic ring contains both a nitrogen and a sulfur atom. The nitrogen atom can act as a hydrogen bond acceptor, and the overall ring system has a degree of polarity.
Tert-butyl Group: This bulky, nonpolar alkyl group significantly contributes to the molecule's lipophilicity (fat-solubility) and will favor solubility in nonpolar or weakly polar solvents.[8]
Carboxylate Group: The ester functional group is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.[8]
Predicted Solubility in Common Polar Aprotic Solvents:
Polar aprotic solvents are characterized by their moderate to high polarity and the absence of acidic protons. They are capable of dissolving a wide range of compounds. Based on the structural features of tert-butyl 1,3-thiazinane-4-carboxylate, we can predict its general solubility in several common polar aprotic solvents.
Solvent
Chemical Formula
Dielectric Constant (at 20°C)
Predicted Solubility
Rationale
Dimethyl Sulfoxide (DMSO)
(CH₃)₂SO
47.2
High
DMSO is a highly polar aprotic solvent with a strong ability to act as a hydrogen bond acceptor, which should effectively solvate the polar regions of the molecule.
N,N-Dimethylformamide (DMF)
(CH₃)₂NC(O)H
36.7
High
Similar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate both the polar and, to some extent, the nonpolar parts of the molecule.
Acetonitrile
CH₃CN
37.5
Moderate to High
Acetonitrile is a polar aprotic solvent that should be a good solvent for this compound, although its solvating power for the nonpolar tert-butyl group might be slightly less than that of DMSO or DMF.
Tetrahydrofuran (THF)
C₄H₈O
7.6
Moderate
THF has a lower polarity compared to DMSO, DMF, and acetonitrile. It is a good solvent for many organic compounds, and the presence of the nonpolar tert-butyl group should contribute to its solubility in THF.
Acetone
(CH₃)₂CO
20.7
Moderate
Acetone's polarity is intermediate among the listed solvents. It is expected to be a reasonably good solvent for this compound.
Dichloromethane (DCM)
CH₂Cl₂
9.1
Moderate to High
DCM is a versatile solvent capable of dissolving molecules with a mix of polar and nonpolar features.[8]
Logical Flow for Solubility Prediction:
Caption: Logical workflow for predicting solubility based on molecular structure.
Experimental Protocol for Solubility Determination
To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of tert-butyl 1,3-thiazinane-4-carboxylate in various polar aprotic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[8][9]
Vials with tight-fitting caps (e.g., 2 mL or 4 mL)
Thermostatically controlled shaker or agitator
Centrifuge
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system if the compound is volatile and thermally stable.
Syringes and syringe filters (0.22 µm or 0.45 µm)
Step-by-Step Methodology:
Preparation of Calibration Standards:
Accurately weigh a known amount of tert-butyl 1,3-thiazinane-4-carboxylate and dissolve it in a known volume of a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
Perform serial dilutions of the stock solution to create a series of calibration standards with decreasing concentrations.
Analyze the calibration standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve (response vs. concentration).
Equilibration:
Add an excess amount of solid tert-butyl 1,3-thiazinane-4-carboxylate to a pre-weighed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.[8]
Record the total mass of the vial and the solid.
Add a known volume or mass of the selected polar aprotic solvent to the vial.
Tightly cap the vial to prevent solvent evaporation.
Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8]
Sample Preparation and Analysis:
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant using a syringe.
Filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.
Analyze the diluted sample using the same analytical method used for the calibration standards.
Data Analysis:
Using the calibration curve, determine the concentration of tert-butyl 1,3-thiazinane-4-carboxylate in the diluted sample.
Calculate the concentration of the saturated solution, taking into account the dilution factor.
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the experimental determination of solubility.
Conclusion
References
University of Manitoba. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
Northern Illinois University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
Unknown Source. (n.d.).
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
PubChem. (n.d.). 2-Tert-butyl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]
PubChem. (n.d.). tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. In 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Retrieved from [Link]
Pharmacophore. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Retrieved from [Link]
Unknown Source. (n.d.).
MDPI. (2025, November 28). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved from [Link]
Bentham Science. (n.d.). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Retrieved from [Link]
ResearchGate. (n.d.). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Retrieved from [Link]
Bentham Science. (2024, January 1). Green Synthetic Strategies and Pharmaceutical Applications of Thiazine and its Derivatives: An Updated Review. Retrieved from [Link]
Preprints.org. (2024, February 4). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Retrieved from [Link]
Natural Sciences Publishing. (2015, September 1). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Retrieved from [Link]
NIH National Center for Biotechnology Information. (n.d.). Chemistry of Substituted Thiazinanes and Their Derivatives. Retrieved from [Link]
Thieme. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]
ResearchGate. (2024, September 10). Benzothiazine derivatives solubility? Retrieved from [Link]
MDPI. (2022, January 6). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved from [Link]
Comprehensive Mass Spectrometry and Physicochemical Profiling of Tert-butyl 1,3-thiazinane-4-carboxylate: A Technical Guide
Executive Summary Tert-butyl 1,3-thiazinane-4-carboxylate is a highly specialized heterocyclic building block utilized extensively in modern drug discovery and peptide synthesis[1]. Mechanistically, the 1,3-thiazinane co...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Tert-butyl 1,3-thiazinane-4-carboxylate is a highly specialized heterocyclic building block utilized extensively in modern drug discovery and peptide synthesis[1]. Mechanistically, the 1,3-thiazinane core is the synthetic equivalent of the in vivo condensation adduct formed between homocysteine and formaldehyde[2]. By protecting the C4-carboxylic acid with a sterically bulky, acid-labile tert-butyl ester, chemists can prevent unwanted side reactions during complex amide bond couplings.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we will explore the causality behind its physicochemical metrics, detail the mechanistic logic of its gas-phase fragmentation, and provide a rigorously self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its precise characterization.
Part 1: Physicochemical Profiling and Mass Metrics
In high-resolution mass spectrometry (HRMS), differentiating between the abundance-weighted molecular weight and the monoisotopic exact mass is the foundation of structural validation. The exact mass is calculated using the lowest-mass, most abundant isotopes (e.g., ^12C, ^1H, ^14N, ^16O, ^32S), which is the exact value detected by the mass analyzer.
Part 2: Mass Spectrometry Fundamentals and Causality
To detect this molecule with high sensitivity, we must understand how its structure dictates its behavior in the ion source and the collision cell.
The Causality of Ionization (Why ESI+?)
Electrospray Ionization in positive mode (ESI+) is the optimal technique for this compound. The 1,3-thiazinane ring contains a secondary amine at the N3 position. In the presence of an acidic mobile phase modifier (such as 0.1% formic acid), this nitrogen's lone pair acts as a strong proton acceptor. This thermodynamically favorable protonation yields a highly stable precursor ion
[M+H]+
at m/z 204.1058 [3].
The Causality of Fragmentation (Why Loss of Isobutylene?)
During Collision-Induced Dissociation (CID) in a tandem mass spectrometer, the molecule undergoes predictable fragmentation. The tert-butyl ester is inherently labile under CID conditions. The sterically bulky tert-butyl group undergoes a thermodynamically driven intramolecular proton transfer, resulting in the elimination of a neutral isobutylene molecule (
C4H8
, 56.06 Da)[4]. This yields a primary product ion at m/z 148.0432 , corresponding to the protonated 1,3-thiazinane-4-carboxylic acid. Further increasing the collision energy fractures the heterocycle, yielding a diagnostic core fragment at m/z 102.0372 [2].
Caption: CID fragmentation pathway logic for tert-butyl 1,3-thiazinane-4-carboxylate.
Part 3: Self-Validating LC-MS/MS Protocol
A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system . By embedding matrix blanks and continuous calibration checks, we actively monitor carryover and mathematically correct for ion suppression, ensuring absolute trustworthiness in the quantitative output.
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Control
Dissolve 1.0 mg of tert-butyl 1,3-thiazinane-4-carboxylate in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock.
Dilute the stock to a working concentration of 1 µg/mL using 50:50 Water:ACN containing 0.1% Formic Acid.
Self-Validation Check: Prepare a "True Blank" (50:50 Water:ACN + 0.1% Formic Acid). This must be injected immediately before and after the analyte to prove zero column carryover.
Step 2: Chromatographic Separation (UHPLC)
Stationary Phase : Use a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A : LC-MS grade Water + 0.1% Formic Acid.
Mobile Phase B : LC-MS grade ACN + 0.1% Formic Acid.
Gradient Program : Hold at 5% B for 0.5 min, ramp to 95% B over 4.0 min, hold for 1.0 min, and re-equilibrate. Flow rate: 0.4 mL/min.
Causality: Formic acid is mandatory. It maintains the N3 amine in a protonated state, preventing peak tailing caused by secondary interactions with residual silanols on the column, and provides the necessary protons for ESI+[3].
Step 3: Mass Spectrometry (ESI-MS/MS) Configuration
Source Parameters : Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350 °C.
Self-Validation Check: Utilize a post-column infusion of a known calibrant (e.g., Leucine Enkephalin) to ensure mass accuracy remains within a < 5 ppm error margin throughout the run.
Caption: Self-validating ESI-LC/MS workflow for thiazinane derivative analysis.
Part 4: Quantitative Data Interpretation
The analytical output must be cross-referenced against theoretical exact masses to confirm structural identity conclusively. The presence of both product ions in the correct abundance ratio confirms that the tert-butyl ester and the thiazinane core are intact prior to ionization.
Table 2: Diagnostic Ion Table for ESI+ MRM Analysis
Ion Classification
Chemical Formula
Theoretical Exact Mass (m/z)
Diagnostic Significance
Precursor Ion
[C9H18NO2S]+
204.1058
Validates the intact, fully protected molecule.
Product Ion 1
[C5H10NO2S]+
148.0432
Confirms the presence of the tert-butyl ester via neutral loss (-56.06 Da)[4].
Product Ion 2
[C4H8NS]+
102.0372
Validates the integrity of the 1,3-thiazinane heterocyclic core[2].
Conclusion
The precise characterization of tert-butyl 1,3-thiazinane-4-carboxylate relies heavily on understanding its exact mass (203.0981 Da) and its predictable thermodynamic behavior under ESI-MS/MS conditions. By leveraging the characteristic neutral loss of isobutylene and employing a rigorously validated, internally controlled LC-MS protocol, researchers can achieve unambiguous identification and quantification of this critical chemical scaffold in complex synthetic or biological matrices.
References
Title: Tert-butyl 1,3-thiazinane-4-carboxylate CAS#2248260-78-6
Source: CIRS Group Chemical Database
URL: [Link]
Title: Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies
Source: International Journal of Molecular Sciences (PubMed Central)
URL: [Link]
Title: HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma
Source: Scientific Reports (PubMed Central)
URL: [Link]
Navigating the Safety and Toxicity of 1,3-Thiazinane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of 1,3-Thiazinane Scaffolds in Medicinal Chemistry The landscape of drug discovery is in a perpetual state of evolution, driven...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of 1,3-Thiazinane Scaffolds in Medicinal Chemistry
The landscape of drug discovery is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that exhibit enhanced efficacy, selectivity, and superior pharmacokinetic profiles.[1] Within this landscape, heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings—are of paramount importance.[2][3][4] Among these, the 1,3-thiazinane scaffold, a six-membered ring containing a nitrogen and a sulfur atom in a 1,3-relationship, has garnered significant interest.[1] This versatile core is a key structural component in various biologically active compounds, including the cephalosporin class of antibiotics, and derivatives have shown potential as antitubercular, antimicrobial, antitumor, and anti-inflammatory agents.[5][6][7]
The incorporation of the sulfur atom imparts unique electronic and steric properties compared to more common heterocycles like piperidine or morpholine.[1] This can influence a molecule's interaction with biological targets and modulate physicochemical properties such as basicity.[1] As research into novel 1,3-thiazinane derivatives accelerates, a thorough understanding of their safety and toxicological profiles becomes not just a regulatory hurdle, but a scientific imperative. This guide provides an in-depth technical overview of the safety data sheet (SDS) framework and the toxicological evaluation of 1,3-thiazinane derivatives, designed to equip researchers with the knowledge to navigate this critical aspect of drug development.
PART 1: The Safety Data Sheet (SDS) - A Blueprint for Safe Handling
The Safety Data Sheet (SDS), formerly known as the Material Safety Data Sheet (MSDS), is the cornerstone of chemical safety in the research environment. For novel 1,3-thiazinane derivatives, which may lack extensive published safety data, a well-structured SDS is the primary source of information for risk assessment. While a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification may not be available for every new compound, the principles of the 16-section SDS provide a critical framework for documenting and communicating potential hazards.[8][9]
Deconstructing the 16 SDS Sections for 1,3-Thiazinane Derivatives:
Crucial for tracking novel compounds and ensuring rapid access to information in an emergency.
2. Hazard(s) Identification
GHS classification, signal words, hazard statements, precautionary statements.
This is the most critical section for immediate risk assessment. For new derivatives, this may be based on data from similar structures or computational predictions.
3. Composition/Information on Ingredients
Chemical identity, CAS number, impurities.
Essential for understanding the exact molecular entity being handled and any potentially hazardous byproducts from synthesis.
4. First-Aid Measures
Necessary measures for inhalation, skin/eye contact, and ingestion.
Provides immediate, actionable guidance in the event of accidental exposure.[10]
5. Fire-Fighting Measures
Suitable extinguishing media, specific hazards arising from the chemical.
Important for laboratory safety planning, especially considering the potential for sulfur and nitrogen oxides to be produced during combustion.
6. Accidental Release Measures
Personal precautions, protective equipment, and emergency procedures.[10]
Outlines the standard operating procedure for containment and cleanup, minimizing environmental and personal exposure.[11][12]
7. Handling and Storage
Precautions for safe handling and conditions for safe storage.[13]
Dictates laboratory practices, such as the need for ventilation, and storage requirements, like isolation from incompatible substances.[9][11]
8. Exposure Controls/Personal Protection
Exposure limits, engineering controls, personal protective equipment (PPE).
Guides the selection of appropriate PPE (e.g., gloves, safety goggles) and engineering controls (e.g., fume hoods) to minimize exposure.[12]
9. Physical and Chemical Properties
Appearance, odor, pH, melting/boiling point, solubility, etc.
This data is fundamental for both safety assessment and experimental design.
10. Stability and Reactivity
Chemical stability, possibility of hazardous reactions, conditions to avoid.[10]
Informs researchers about potential incompatibilities and degradation pathways that could lead to hazardous situations.
11. Toxicological Information
Routes of exposure, symptoms, acute and chronic effects, numerical measures of toxicity (e.g., LD50).
This section is the core of the toxicological assessment. For novel compounds, it may contain limited data, necessitating the experimental work described in Part 2.[11]
12. Ecological Information
Ecotoxicity, persistence and degradability, bioaccumulative potential.
While often not the primary focus in early drug discovery, this information is crucial for environmental risk assessment and proper disposal.
13. Disposal Considerations
Waste treatment methods.
Provides guidance on the safe and environmentally responsible disposal of the chemical and its containers.[11]
14. Transport Information
UN number, proper shipping name, transport hazard classes.
Essential for the safe and compliant shipment of materials between research sites.
15. Regulatory Information
Safety, health, and environmental regulations specific to the product.
Outlines any specific regulatory frameworks that apply to the substance.
16. Other Information
Date of preparation or last revision.
Ensures that the information is current.
The logical flow of information within an SDS is crucial for its utility. The following diagram illustrates a simplified workflow from hazard identification to safe disposal, guided by the SDS.
Caption: Workflow for utilizing an SDS in a research setting.
PART 2: Toxicological Evaluation of 1,3-Thiazinane Derivatives
Toxicity is a leading cause of attrition at all stages of drug development. Therefore, early and robust toxicological assessment is critical. The evaluation of 1,3-thiazinane derivatives follows a tiered approach, progressing from in vitro assays that require small amounts of compound to more complex in vivo studies.[14] This paradigm allows for the early identification of liabilities, enabling medicinal chemists to prioritize compounds with a higher probability of success.[14]
In Vitro Toxicity Assessment: The First Line of Screening
In vitro cytotoxicity assays are fundamental in the early stages of drug discovery to screen and eliminate compounds that are overtly toxic to cells.[15][16] These assays measure various cellular parameters such as membrane integrity, metabolic activity, and enzyme function to determine the extent to which a compound can damage or kill cells.[15][17]
The primary goal of cytotoxicity testing is to determine a compound's concentration that results in a 50% reduction in cell viability (IC50). A variety of assays are available, each with its own mechanism and endpoint.
Commonly Used Cytotoxicity Assays:
Assay Type
Principle
Endpoint Measurement
MTT Assay
Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan crystals.[18]
Colorimetric reading of the dissolved formazan.
LDH Release Assay
Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[19]
Enzymatic activity of LDH in the cell culture supernatant.
Trypan Blue Exclusion
A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.[16]
Microscopic counting of stained (dead) vs. unstained (live) cells.
AlamarBlue™ Assay
Uses the redox indicator resazurin to measure metabolic activity. Viable cells reduce resazurin to the fluorescent resorufin.[16]
Fluorometric or colorimetric reading.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a widely used, cost-effective colorimetric method to screen for the cytotoxic effects of novel compounds.[18]
Objective: To determine the IC50 value of a 1,3-thiazinane derivative against a selected cancer cell line (e.g., HCT-116) and a normal cell line (e.g., HEK293) to assess potency and selectivity.[18]
Methodology:
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
Compound Treatment: Prepare serial dilutions of the 1,3-thiazinane derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls and untreated controls.
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Genotoxicity assays are designed to detect compounds that can cause genetic damage (e.g., gene mutations, chromosomal damage). The bacterial reverse mutation assay, or Ames test, is a globally recognized initial screen for mutagenic potential.[20][21]
The Ames Test
The Ames test utilizes specific strains of bacteria (typically Salmonella typhimurium and Escherichia coli) that have been mutated to be unable to synthesize an essential amino acid, such as histidine (His⁻) or tryptophan (Trp⁻).[21][22][23] The assay determines a compound's ability to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[21][22]
Key Features of the Ames Test:
Bacterial Strains: Uses multiple strains to detect different types of mutations, such as frameshift (e.g., TA98) and base-pair substitutions (e.g., TA100).[22]
Metabolic Activation: The test is performed both with and without the addition of a mammalian liver extract (S9 fraction). This is crucial because some chemicals are not mutagenic themselves but are converted to mutagens by metabolic enzymes in the body.[22]
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.[21]
The following diagram illustrates the logical progression of toxicity testing for a novel 1,3-thiazinane derivative.
Caption: A hierarchical approach to toxicological assessment.
In Vivo Toxicity Studies: Assessing Systemic Effects
While in vitro models are invaluable for high-throughput screening, they cannot fully replicate the complex physiology of a living organism.[24] Therefore, in vivo preclinical safety models remain the gold standard for assessing human risk.[14] These studies are designed to identify potential target organs of toxicity and determine a safe starting dose for clinical trials.
Acute Toxicity Studies (e.g., OECD Test 423):
Objective: To evaluate the toxic effects of a single high dose of the drug and to determine the median lethal dose (LD50), although modern methods focus on classifying the substance into toxicity categories with fewer animals.
Methodology: Typically involves administering the compound to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage). Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
Objective: To evaluate the toxic effects of repeated doses over a longer period (e.g., 28 or 90 days) to identify target organs and the maximum tolerated dose.
Methodology: Involves daily administration of the compound at multiple dose levels. Throughout the study, parameters like body weight, food consumption, clinical signs, hematology, and clinical chemistry are monitored. At the end of the study, a full necropsy and histopathological examination of tissues are performed.
Structure-Toxicity Relationships (STR) of 1,3-Thiazinane Derivatives
While specific, comprehensive public toxicity data for a wide range of 1,3-thiazinane derivatives is limited, some structure-activity relationship (SAR) insights can be gleaned from existing literature. For instance, in a series of pyrrolo-1,3-thiazine derivatives, aryl amines were found to be more potent as anticonvulsants and showed less toxicity compared to their alkyl counterparts.[25] Specifically, a chloro-phenyl substituted derivative demonstrated a favorable profile with high potency and lower toxicity.[25] This suggests that the nature and position of substituents on the core ring system and any attached aryl moieties can significantly modulate the toxicological profile.
Conclusion and Future Perspectives
The 1,3-thiazinane scaffold represents a promising frontier in drug discovery. Its unique structural and electronic properties offer exciting possibilities for developing novel therapeutics. However, realizing this potential requires a disciplined and integrated approach to safety and toxicity evaluation. A thorough understanding and application of the Safety Data Sheet framework are fundamental for ensuring researcher safety. Furthermore, a systematic, tiered approach to toxicity testing—from high-throughput in vitro assays to definitive in vivo studies—is essential for identifying and advancing drug candidates with the highest likelihood of clinical success. As more data on 1,3-thiazinane derivatives becomes available, the development of predictive in silico toxicology models and a deeper understanding of structure-toxicity relationships will further empower scientists to design safer, more effective medicines for the future.
References
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). [Source Not Available]
Simerpreet, & Cannoo Singh Damanjit.
Cytotoxicity Assays | Life Science Applic
Cell viability and cytotoxicity assays - Drug discovery. Miltenyi Biotec.
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (2025, November 28). MDPI.
Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica.
Bansal, P., et al. (2022, November 30). SYNTHESIS, CHARACTERIZATION AND ANTI-TUBERCULAR ACTIVITY OF 1, 3- THIAZINE DERIVATIVES. Journal of Advanced Scientific Research.
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022, September 8). [Source Not Available]
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
Vicini, P., et al. (2002, April 15). Synthesis of 1,3-thiazine derivatives and their evaluation as potential antimycobacterial agents. PubMed.
In Vitro and in Vivo toxicity Determination for Drug Discovery. [Source Not Available]
In Vivo and in Vitro Toxicity Studies. Biogem.
Ames Mutagenicity Test. BioDuro.
In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. [Source Not Available]
A Comparative Analysis of 1,3-Thiazinane and Other Key Saturated Heterocycles for Drug Discovery. Benchchem.
MATERIAL SAFETY D
Ames Test | Cyprotex ADME-Tox Solutions. Evotec.
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). [Source Not Available]
Ames Test.
The role of early in vivo toxicity testing in drug discovery toxicology. (2008, March 15). PubMed.
Ames Mutagenicity Test. Nelson Labs.
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Source Not Available]
GHS Hazardous Chemical Inform
Safety D
SAFETY DATA SHEET. (2025, September 30). TCI Chemicals.
Shaheen Begum, et al. Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences.
SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. (2015, April 23). LOCKSS.
Heterocyclic Compounds: Nomenclature and Classific
Jupudi, S., et al. An Overview on Versatile Molecule: 1,3- Thiazines. Asian Journal of Research in Pharmaceutical Sciences.
SAFETY DATA SHEET. (2024, September 25). Kao Chemicals.
Heterocyclic compounds. [Source Not Available]
1,3-Thiazinane-2-thione. PubChem.
Safety Data Sheet. (2025, November 11). Cayman Chemical.
Imidazo[2,1-b][15][26]thiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation. (2024, November 27). ACS Publications.
Heterocyclic Compounds. MSU chemistry.
Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. (2015, September 1).
Application Note: Protocol for the Asymmetric Synthesis of tert-Butyl 1,3-Thiazinane-4-carboxylate
Executive Summary & Biological Relevance tert-Butyl 1,3-thiazinane-4-carboxylate (CAS: 2248260-78-6)[1] is a highly valuable chiral building block utilized in the synthesis of peptidomimetics, sulfur-containing therapeut...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Biological Relevance
tert-Butyl 1,3-thiazinane-4-carboxylate (CAS: 2248260-78-6)[1] is a highly valuable chiral building block utilized in the synthesis of peptidomimetics, sulfur-containing therapeutics, and novel transnitrosating agents[2]. As a six-membered homologue of thioproline, the 1,3-thiazinane scaffold is biologically significant, having been identified as a key endogenous metabolite formed via the condensation of homocysteine and formaldehyde[3][4].
This application note details a robust, self-validating protocol for the asymmetric synthesis of the (S)-enantiomer. By leveraging a stereoconservative cyclocondensation followed by a highly selective O-esterification, researchers can obtain this intermediate with high enantiomeric excess (ee) without the need for complex protecting group strategies.
Mechanistic Causality & Experimental Design
The synthesis is strategically divided into two distinct phases, each designed to maximize yield while strictly preserving the chiral integrity of the molecule.
Phase 1: Stereoconservative Cyclocondensation
The formation of the 1,3-thiazinane ring is achieved by reacting L-homocysteine with formaldehyde in an aqueous environment[5][6].
Causality of Reagent Choice : Free L-homocysteine is prone to rapid air oxidation, forming the inactive disulfide homocystine. To circumvent this, we utilize L-homocysteine thiolactone hydrochloride as the starting material. In situ alkaline hydrolysis under a nitrogen atmosphere yields a high local concentration of the reactive thiolate/amine, minimizing oxidative degradation.
Stereochemical Control : The reaction proceeds via a thioaminal intermediate. Because the cyclization occurs under mild aqueous conditions without invoking an enolate intermediate at the alpha-carbon, the C2 stereocenter of L-homocysteine is fully retained, becoming the C4 stereocenter of the thiazinane ring.
Phase 2: Selective O-tert-Butylation
Direct esterification of amino acids to tert-butyl esters is notoriously challenging due to the propensity for N-alkylation and the steric bulk of the tert-butyl group.
Causality of Reagent Choice : We employ tert-butyl acetate as both the solvent and the alkylating agent, catalyzed by 70% perchloric acid (HClO₄).
Self-Validating System : The strong acid fully protonates the secondary amine of the thiazinane ring, rendering it non-nucleophilic. This completely suppresses N-alkylation or N-acylation, ensuring exclusive O-esterification. The reaction is thermodynamically driven forward by the large excess of tert-butyl acetate.
Reaction Pathways & Workflows
Figure 1. Reaction pathway for the asymmetric synthesis of the target thiazinane ester.
Figure 2. Step-by-step experimental workflow from thiolactone to the isolated tert-butyl ester.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of (S)-1,3-Thiazinane-4-carboxylic Acid
Hydrolysis : Dissolve L-homocysteine thiolactone hydrochloride in 10 mL of degassed distilled water. Under a nitrogen atmosphere, add 5 M NaOH dropwise until the pH reaches 11.0. Stir at room temperature for 30 minutes to ensure complete opening of the thiolactone ring.
Cyclocondensation : Cool the reaction mixture to 0 °C in an ice bath. Add the 37% formaldehyde solution dropwise over 5 minutes.
Ring Closure : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The formation of the thioaminal is rapid and mildly exothermic.
Self-Validating Isolation (Precipitation) : Carefully adjust the pH of the solution to 5.5 using glacial acetic acid. Note: 5.5 is the approximate isoelectric point of the zwitterionic product. This acts as a self-validating purification step; the target molecule selectively precipitates, leaving unreacted formaldehyde and inorganic salts dissolved.
Filtration : Stir the suspension at 4 °C for 1 hour to maximize crystallization. Filter the precipitate under vacuum, wash sequentially with ice-cold water (2 × 5 mL) and ethanol (2 × 5 mL), and dry in vacuo to yield (S)-1,3-thiazinane-4-carboxylic acid as a white solid[2].
Protocol B: Synthesis of (S)-tert-Butyl 1,3-Thiazinane-4-carboxylate
Suspension : In a 50 mL round-bottom flask equipped with a magnetic stirrer, suspend (S)-1,3-thiazinane-4-carboxylic acid in 25 mL of tert-butyl acetate.
Acid Catalysis : Cool the suspension to 0 °C. Carefully add 70% perchloric acid dropwise over 10 minutes. (Caution: Perchloric acid is a strong oxidant; handle with appropriate PPE and avoid contact with easily oxidizable organics outside of controlled conditions).
Esterification : Allow the reaction to warm to room temperature. Stir vigorously for 16 hours. The suspension will gradually clear as the protonated ester dissolves into the organic phase.
Self-Validating Quench & Extraction : Cool the mixture back to 0 °C and carefully quench by adding 10% aqueous sodium carbonate (Na₂CO₃) until the aqueous phase reaches pH 8.5. Note: This neutralizes the perchloric acid and deprotonates the thiazinane amine, allowing the now-neutral tert-butyl ester to partition exclusively into the organic layer.
Purification : Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the pure title compound.
Quantitative Data & Characterization
Table 1: Reaction Optimization and Yields
Reaction Step
Substrate
Reagents & Conditions
Yield (%)
Enantiomeric Excess (ee %)
Cyclocondensation
L-Homocysteine Thiolactone
CH₂O (37%), NaOH, H₂O, 2 h, RT
85 - 90%
> 99%
Esterification
(S)-1,3-Thiazinane-4-carboxylic acid
t-BuOAc, HClO₄ (70%), 16 h, RT
75 - 82%
> 98%
Table 2: Analytical Characterization Data for (S)-tert-Butyl 1,3-Thiazinane-4-carboxylate
Analytical Method
Expected Signals / Parameters
Diagnostic Significance
¹H NMR (400 MHz, CDCl₃)
δ 1.48 (s, 9H, t-Bu)
Confirms successful O-tert-butylation.
¹H NMR (400 MHz, CDCl₃)
δ 3.80 - 4.10 (m, 2H, S-CH₂-N)
Characteristic AB system of the C2 protons in the newly formed thiazinane ring.
¹H NMR (400 MHz, CDCl₃)
δ 3.45 (dd, 1H, C4-H)
Confirms the intact alpha-proton adjacent to the carboxylate.
ESI-MS (m/z)
[M+H]⁺ calculated for C₉H₁₈NO₂S⁺: 204.1
Confirms the molecular weight (MW = 203.30 g/mol ).
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: tert-Butyl 1,3-Thiazinane-4-Carboxylate as a Constrained Proline Surrogate in Peptidomimetic Drug Design
Document Type: Advanced Technical Guide & Protocols
Prepared By: Senior Application Scientist, Peptidomimetics & Drug Discovery
Target Audience: Peptide Chemists, Structural Biologists, and Preclinical Drug Development Professionals
Executive Summary
The development of metabolically stable, conformationally restricted peptidomimetics relies heavily on the strategic replacement of natural amino acids with synthetic surrogates. tert-Butyl 1,3-thiazinane-4-carboxylate is a highly specialized, six-membered heterocyclic building block that acts as a constrained proline surrogate. By introducing a sulfur atom into the ring system, this molecule alters the local dihedral angles (
ϕ
,
ψ
) and shifts the cis-trans isomerization equilibrium of the preceding amide bond. This application note details the mechanistic rationale, physicochemical profiling, and validated protocols for incorporating this surrogate into peptide backbones.
Mechanistic Rationale: Why 1,3-Thiazinane?
Natural L-proline introduces a "kink" in peptide backbones, crucial for forming
β
-turns and polyproline helices. However, natural proline is highly susceptible to peptidase degradation.
The 1,3-thiazinane-4-carboxylic acid core is a fully saturated six-membered ring containing nitrogen and sulfur [1]. The causality behind choosing this specific surrogate lies in its unique geometry:
Bond Length & Ring Puckering: The C–S bond (~1.82 Å) is significantly longer than the C–C bond (~1.54 Å) found in pipecolic acid (the carbon-only 6-membered analog). This forces the thiazinane ring into a distinct chair conformation that sterically shields the amide nitrogen.
Enzymatic Evasion: The substitution of the native five-membered pyrrolidine ring with a bulky, sulfur-containing six-membered ring drastically reduces the binding affinity to native proteases and reductases (such as ProC), preventing premature enzymatic degradation [2].
Orthogonal Protection: Utilizing the tert-butyl ester derivative allows for seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) or solution-phase chemistry, as the ester is stable to basic conditions but cleanly cleaved under acidic conditions [3].
Caption: Conformational logic tree mapping sulfur substitution to proteolytic stability.
Physicochemical & Conformational Profiling
To understand the structural impact of tert-butyl 1,3-thiazinane-4-carboxylate, it must be compared against other common proline surrogates. The table below summarizes the causal relationship between ring composition and peptide behavior.
Surrogate Core
Ring Size
Heteroatoms
Cis-Trans Ratio Impact
Proteolytic Stability
Primary Application
L-Proline
5
N
Baseline (Favors trans)
Low
Native folding
L-Thioproline
5
N, S
Increases cis population
Moderate
β
-turn induction
L-Pipecolic Acid
6
N
Strongly favors trans
High
Helix stabilization
1,3-Thiazinane-4-COOH
6
N, S
Tunable (Steric/Electronic)
Very High
Peptidomimetics / Evasion
Validated Experimental Protocols
The following protocols are engineered as a self-validating system . Because the secondary amine of the 1,3-thiazinane ring is highly sterically hindered, standard coupling reagents (like DIC/HOBt) will fail or result in massive epimerization. Furthermore, the presence of the nucleophilic sulfur atom requires specific scavenging strategies during deprotection to prevent irreversible S-alkylation.
Caption: Step-by-step synthetic workflow for incorporating the thiazinane surrogate.
Causality: To overcome the steric clash caused by the 6-membered ring and the bulky tert-butyl ester, we utilize HATU. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that accelerates the acylation of secondary amines.
Materials:
tert-Butyl 1,3-thiazinane-4-carboxylate (1.0 eq)
Fmoc-Protected Amino Acid (1.5 eq)
HATU (1.4 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous DMF
Step-by-Step Procedure:
Pre-activation: Dissolve the Fmoc-Amino Acid and HATU in anhydrous DMF (concentration ~0.2 M). Add DIPEA dropwise. Stir for 3 minutes at room temperature to form the active ester.
Coupling: Add tert-butyl 1,3-thiazinane-4-carboxylate to the pre-activated mixture.
Incubation: Stir the reaction under an inert nitrogen atmosphere for 3–4 hours at room temperature.
Validation Checkpoint (Chloranil Test): Spot the reaction mixture on a TLC plate and apply the Chloranil test. A color change from yellow to blue/green indicates unreacted secondary amine. Continue stirring until the test is negative.
Workup: Dilute with Ethyl Acetate, wash sequentially with 5% KHSO₄, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Protocol B: Orthogonal C-Terminal Deprotection with Scavengers
Causality: The tert-butyl ester is cleaved using Trifluoroacetic acid (TFA). This generates a highly reactive tert-butyl carbocation. If left unchecked, this carbocation will attack the sulfur atom in the thiazinane ring, destroying the surrogate. Triisopropylsilane (TIPS) is mandatory as a bulky hydride donor to quench the carbocation before S-alkylation occurs.
Preparation: Cool the cleavage cocktail to 0 °C in an ice bath.
Cleavage: Dissolve the N-acylated intermediate from Protocol A in the cold cleavage cocktail (10 mL per gram of peptide).
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for exactly 2 hours.
Precipitation: Concentrate the mixture under a stream of nitrogen to 20% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the deprotected product.
Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether. Dry the pellet under a vacuum.
Analytical Self-Validation System
To ensure the scientific integrity of the synthesized peptidomimetic, the following self-validating analytical checks must be performed:
LC-MS Verification: The presence of the sulfur atom provides a distinct isotopic signature. Look for the [M+H]⁺ peak, but also verify the M+2 peak (due to the ³⁴S isotope, natural abundance ~4.2%). A mass shift of +56 Da indicates failure of Protocol B (S-alkylation by the tert-butyl cation).
NMR Conformational Analysis: Perform ¹H-NMR in D₂O or DMSO-d₆. The
α
-proton of the 1,3-thiazinane ring will appear as two distinct sets of signals if the preceding amide bond exists in a slow cis-trans equilibrium on the NMR timescale. Integration of these peaks provides the exact cis/trans ratio, validating the conformational constraint induced by the surrogate.
References
Source: MDPI (Molecules)
The Substrate Versatility of Δ1-Pyrroline-5-carboxylate Reductase (ProC)
Morpholine-4-carboxylic Acid | Research Chemical
Source: Benchchem
URL
Method
Application Notes & Protocols: Solid-Phase Peptide Synthesis Incorporating Tert-Butyl 1,3-Thiazinane-4-Carboxylate
Introduction: The Role of Conformational Constraint in Peptide Therapeutics Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide chemistry since its inception by Bruce Merrifield, enabling the effic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Role of Conformational Constraint in Peptide Therapeutics
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide chemistry since its inception by Bruce Merrifield, enabling the efficient and automated construction of peptide chains.[1][2] The most prevalent methodology employed today is the Fmoc/tBu strategy, which utilizes an orthogonal protection scheme allowing for mild reaction conditions and broad chemical compatibility.[3][4]
The frontier of peptide-based drug development is increasingly focused on the incorporation of non-canonical amino acids (ncAAs) to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited bioavailability.[5][6][7] By introducing ncAAs, researchers can engineer peptides with novel functionalities, enhanced proteolytic resistance, and improved pharmacokinetic profiles.[6][8]
A particularly effective strategy in this domain is the introduction of conformational constraints.[9] By locking a portion of the peptide backbone into a defined geometry, it is possible to pre-organize the peptide for optimal receptor binding, leading to enhanced activity and selectivity.[9][10] The 1,3-thiazinane-4-carboxylic acid scaffold, a six-membered ring structure, serves as a constrained analog of homocysteine. Its incorporation into a peptide sequence can enforce specific backbone dihedral angles, influencing the overall secondary structure.[11][12] The multifaceted chemical potential and diverse biological activities of 1,3-thiazine derivatives, ranging from antimicrobial to anti-inflammatory, make them compelling building blocks for drug discovery.[11][13][14][15]
This document provides a detailed technical guide and validated protocols for the incorporation of Fmoc-1,3-thiazinane-4-carboxylate into a target peptide sequence using the standard Fmoc/tBu solid-phase synthesis strategy. The "tert-butyl" (tBu) designation in the topic refers to the acid-labile side-chain protecting groups used for other residues in the sequence (e.g., Ser(tBu), Asp(OtBu)), which is central to the orthogonality of this synthetic approach.[16]
The Core Building Block: Fmoc-1,3-thiazinane-4-carboxylic Acid
Successful incorporation requires the N-α-Fmoc protected version of the 1,3-thiazinane-4-carboxylic acid monomer. This building block is assumed to be synthesized and purified prior to its use in SPPS. The Fmoc group provides temporary protection for the α-amino group and is selectively removed under mild basic conditions.[17]
Caption: The iterative cycle of Fmoc/tBu Solid-Phase Peptide Synthesis.
Materials and Reagents
Proper preparation and high-quality reagents are paramount for a successful synthesis.
The following protocols are based on a 0.1 mmol synthesis scale. Adjust volumes and masses accordingly for different scales.
Protocol 1: Resin Swelling and Preparation
Causality: The polystyrene resin must be fully swollen to allow reagents to penetrate the polymer matrix and access reactive sites. DCM is an excellent initial swelling solvent for most polystyrene-based resins.
Place 135 mg of Rink Amide resin (~0.74 mmol/g substitution) in a fritted reaction vessel.
Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.
Drain the DCM. Wash the resin with 5 mL of DMF three times.
The resin is now ready for the first Fmoc deprotection to expose the amine for coupling the first amino acid.
Protocol 2: Iterative Peptide Elongation Cycle
This cycle is repeated for every amino acid in the sequence, including the target 1,3-thiazinane derivative.
2a. Fmoc Deprotection
Causality: Piperidine, a secondary amine, acts as a base to abstract a proton from the fluorenyl group, initiating an elimination reaction that cleaves the Fmoc group and liberates the N-terminal amine.
Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.
Agitate for 3 minutes, then drain.
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
[21]4. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
2b. Amino Acid Coupling (Incorporating Fmoc-1,3-thiazinane-4-carboxylate)
Causality: The coupling reagent (e.g., HBTU) reacts with the carboxylic acid of the incoming amino acid to form a highly reactive O-acylisourea intermediate. This activated species is susceptible to rapid nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming a stable amide bond. DIPEA acts as an organic base to maintain a neutral pH and facilitate the reaction.
In a separate vial, pre-activate the amino acid. Dissolve Fmoc-1,3-thiazinane-4-carboxylic acid (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in 3 mL of DMF.
Allow the activation mixture to stand for 2-5 minutes.
Add the entire activation mixture to the deprotected resin.
Agitate at room temperature for 45-60 minutes. For sterically hindered couplings, reaction time may be extended or a more potent activator like HATU may be used.
Drain the coupling solution from the reaction vessel.
2c. Washing
Causality: Thorough washing is crucial to remove unreacted reagents and by-products, ensuring a clean reaction environment for the subsequent cycle and preventing side product formation in the final peptide.
Wash the peptidyl-resin with DMF (3 x 5 mL).
Wash with DCM (3 x 5 mL).
Wash again with DMF (3 x 5 mL).
2d. In-process Monitoring (Kaiser Test)
Trustworthiness: This test validates the completion of the coupling step. A positive result (blue beads) indicates unreacted primary amines, signaling an incomplete reaction that requires a second coupling (recoupling). A negative result (yellow/colorless beads) confirms the reaction has gone to completion.
Take a small sample of resin beads (~1-2 mg) and wash them with ethanol.
Add 2-3 drops of each of the three ninhydrin solutions as per the manufacturer's instructions.
Heat at 100-115°C for 5 minutes.
[21]4. Observe the color. If blue, perform a second coupling (repeat step 2b). If yellow, proceed to the next deprotection cycle.
Protocol 3: Final Cleavage and Global Deprotection
Causality: A strong acid, TFA, is used to simultaneously cleave the peptide from the resin linker and remove all acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf). [19][22]Scavengers are essential to trap the highly reactive carbocations generated during this process, which would otherwise modify sensitive residues like Tryptophan or Methionine.
[20]
Caption: Workflow for the final cleavage and deprotection of the peptide.
After the final Fmoc deprotection, wash the peptidyl-resin with DMF, then DCM, and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v). Prepare 10 mL for a 0.1 mmol scale synthesis. Work in a certified fume hood and wear appropriate PPE.
Add the cleavage cocktail to the dry resin and agitate gently at room temperature for 2-3 hours.
[21]4. Drain the TFA solution containing the cleaved peptide into a clean centrifuge tube.
Wash the resin once with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.
Add the TFA solution dropwise to a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
Centrifuge the mixture at 3000-4000 rpm for 5 minutes. Decant the ether.
Wash the peptide pellet twice more with cold ether, centrifuging and decanting each time.
After the final wash, lightly cap the tube and allow the residual ether to evaporate. The resulting white solid is the crude peptide, ready for purification.
Purification and Analysis
Step
Method
Purpose and Key Considerations
Purification
Reverse-Phase HPLC (RP-HPLC)
The crude peptide is dissolved in a minimal amount of a strong solvent (e.g., Acetonitrile/Water) and injected onto a C18 column. A gradient of increasing organic solvent (e.g., Acetonitrile with 0.1% TFA) is used to elute the peptide. [18]Fractions are collected and analyzed for purity.
Analysis
Analytical RP-HPLC
Used to determine the purity of the crude product and the final purified peptide. A sharp, single peak is indicative of high purity. [21]The retention time can be compared to a standard if available.
Mass Spectrometry (LC-MS / MALDI-TOF)
Essential for confirming the identity of the synthesized peptide. The observed molecular weight must match the calculated theoretical mass of the desired peptide sequence. [16][21]
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)
- Steric hindrance of the amino acid.- Aggregation of the peptide chain.- Insufficient activation time or reagent concentration.
- Perform a second coupling (recoupling) for an extended duration (e.g., 2 hours).- Use a more potent coupling reagent like HATU.- If aggregation is suspected, switch to a more polar solvent or use a chaotropic salt.
Low Final Yield
- Incomplete coupling at one or more steps.- Premature cleavage of the peptide from the resin.- Poor precipitation of the peptide in ether.
- Ensure all coupling steps are monitored and complete.- Use a more stable resin linker if premature cleavage is an issue.- Ensure the ether is ice-cold and use a sufficient volume (at least 10x the TFA volume).
Deletion Sequences in MS
- Incomplete coupling followed by successful coupling of the next amino acid.- Incomplete deprotection.
- Implement a capping step (e.g., with acetic anhydride) after each coupling to block unreacted amines.<[1]br>- Ensure deprotection times are adequate and piperidine solution is fresh.
Side Products (Unexpected masses in MS)
- Incomplete removal of side-chain protecting groups.- Scavengers were insufficient or incorrect for the sequence.
- Increase cleavage time or use a stronger acid cocktail (if compatible).- Ensure the correct scavengers are used (e.g., add EDT for peptides containing Trp). [20]
References
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
Fields, G. B. (2011). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]
Bio-protocol. (2025). Peptide Synthesis. Bio-protocol, 15(19). Available at: [Link]
CEM Corporation. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Available at: [Link]
Du, Y., et al. (2023). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 89(1). Available at: [Link]
Concept Life Sciences. (2025). Advancing peptide synthesis using non-canonical amino acids. Available at: [Link]
Patil, P. S. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Available at: [Link]
Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology, 35, 63-72. Available at: [Link]
Simerpreet, & Cannoo Singh Damanjit. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 4(6), 199-214. Available at: [Link]
Isenegger, P. G., et al. (2021). A biocompatible stapling reaction for in situ generation of constrained peptides. Chemical Science, 12(8), 2954-2961. Available at: [Link]
Du, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. Available at: [Link]
Li, J., et al. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Synthetic and Systems Biotechnology, 4(1), 39-51. Available at: [Link]
El-Sayed, N. N. E., et al. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5553. Available at: [Link]
Rosenblum, G., & Cooperman, B. S. (2014). Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. Frontiers in Chemistry, 2, 2. Available at: [Link]
Tedeschi, T., et al. (2018). Recent Structural Advances in Constrained Helical Peptides. Molecules, 23(7), 1549. Available at: [Link]
Chen, Y., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration, 3, 23. Available at: [Link]
Kumar, A., et al. (2012). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica, 4(2), 793-798. Available at: [Link]
Nasser, L. A., Ali, A. T. A., & Zaid, A. K. (2021). Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. ResearchGate. Available at: [Link]
Agrawal, N., Goyal, D., & Pathak, S. (2025). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Medicinal Chemistry, 21(2), 85-95. Available at: [Link]
Khan, S., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 141-158. Available at: [Link]
Tognin, S. (2022). Design and synthesis of cysteine-rich peptides. SciSpace. Available at: [Link]
Raz, R., et al. (2012). Side-Chain Anchoring Strategy for Solid-Phase Synthesis of Peptidic Acids with C-Terminal Cysteine. ResearchGate. Available at: [Link]
Wang, P., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11, 982. Available at: [Link]
Al-Said, S. B. (2015). Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate. International Journal of ChemTech Research, 8(11), 384-393. Available at: [Link]
Kumar, A., et al. (n.d.). Supporting Information for High Efficiency Solid Phase Peptide Synthesis. Available at: [Link]
Fukuhara, T., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14, 1-17. Available at: [Link]
Albericio, F., & de la Torre, B. G. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 1-10. Available at: [Link]
Application Note: Orthogonal Deprotection Strategies for 1,3-Thiazinane-4-Carboxylate Derivatives
The Synthetic Challenge: Catalyst Poisoning and Orthogonality 1,3-Thiazinane-4-carboxylic acid derivatives are critical non-natural amino acid building blocks, frequently utilized as conformationally restricted proline s...
Author: BenchChem Technical Support Team. Date: April 2026
The Synthetic Challenge: Catalyst Poisoning and Orthogonality
1,3-Thiazinane-4-carboxylic acid derivatives are critical non-natural amino acid building blocks, frequently utilized as conformationally restricted proline surrogates and as core pharmacophores in[1]. A persistent bottleneck in their synthetic pipeline is achieving orthogonal protection of the N-3 secondary amine and the C-4 carboxylic acid.
In standard peptide synthesis, chemists often employ a benzyl ester for C-terminal protection, which can be cleanly removed via Pd/C-catalyzed hydrogenation. However, the endocyclic sulfur atom in the 1,3-thiazinane ring acts as a potent catalyst poison. The sulfur lone pairs strongly coordinate to palladium surfaces, completely halting hydrogenation. Consequently, chemists are forced to rely on tert-butyl esters (OtBu).
This introduces a severe orthogonality dilemma: if the N-3 amine is protected with a tert-butyloxycarbonyl (Boc) group, standard Brønsted acidic conditions (e.g., 20% TFA in DCM or 4M HCl in dioxane) will trigger global deprotection, stripping both the Boc and OtBu groups simultaneously. Achieving chemoselective cleavage of the OtBu ester while preserving the N-Boc group requires exploiting the subtle electronic differences between the ester and carbamate carbonyls.
Mechanistic Rationale for Chemoselective Cleavage
To bypass the limitations of global acidic cleavage, two highly selective, field-proven methodologies can be employed: Lewis acid activation and Single-Electron Transfer (SET).
Method A: Hard Lewis Acid Activation (CeCl₃·7H₂O / NaI)
Cerium(III) chloride heptahydrate acts as a mild, oxophilic (hard) Lewis acid. It preferentially coordinates to the more electron-rich ester carbonyl oxygen over the carbamate carbonyl. (The carbamate carbonyl is heavily resonance-stabilized by the adjacent nitrogen, rendering it less Lewis basic). This selective coordination highly activates the ester. Sodium iodide then provides a soft nucleophile (I⁻) that assists in the E1-like elimination of the bulky tert-butyl group, releasing isobutylene gas and generating the free carboxylic acid without disturbing the N-Boc group, as established in[2][3].
Method B: Single-Electron Transfer (Magic Blue / Et₃SiH)
For substrates that are highly sensitive to epimerization or Lewis acids, a redox-neutral radical approach is optimal. The tris(4-bromophenyl)ammoniumyl radical cation (commonly known as Magic Blue, MB•+) facilitates the catalytic cleavage of the C–O bond in the tert-butyl ester via single-electron transfer. Triethylsilane (Et₃SiH) is added as a sacrificial hydrogen atom donor. It rapidly terminates the radical intermediates, accelerating the reaction and preventing unwanted off-target oxidation at the sensitive thiazinane sulfur atom[4][5]. This method is detailed in [5].
Reaction Workflows & Mechanistic Pathways
Caption: Mechanistic divergence between global Brønsted acid and selective Lewis acid deprotection.
Caption: Workflow for CeCl3·7H2O/NaI mediated selective deprotection.
Experimental Protocols
Protocol A: CeCl₃·7H₂O / NaI Mediated Deprotection
This protocol is self-validating through visual gas evolution and colorimetric quenching.
Reagent Assembly : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-1,3-thiazinane-4-carboxylate tert-butyl ester (1.0 mmol) in anhydrous acetonitrile (10 mL).
Causality: Acetonitrile is a polar aprotic solvent that readily dissolves the Ce(III) salt without competing strongly for Lewis acid coordination, unlike protic solvents.
Lewis Acid Complexation : Add CeCl₃·7H₂O (1.5 mmol, 1.5 eq). Stir the suspension at room temperature for 15 minutes.
Causality: Pre-stirring allows the Ce(III) to fully coordinate the ester carbonyl before the nucleophile is introduced, maximizing chemoselectivity.
Nucleophilic Cleavage : Add NaI (1.5 mmol, 1.5 eq) in one portion. Equip the flask with a reflux condenser and heat the reaction mixture to 40°C.
In-Process Control : Monitor the reaction via LC-MS or TLC (typically Hexanes/EtOAc 7:3). The evolution of isobutylene gas (bubbling) is a visual indicator of reaction progress. The reaction typically reaches completion within 3–4 hours.
Quench and Workup : Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with 5% aqueous Na₂S₂O₃ (10 mL).
Causality: Over time, trace iodide can oxidize to iodine (I₂), which could electrophilically attack the sulfur heterocycle. Sodium thiosulfate instantly reduces any I₂ back to harmless iodide, validated by the disappearance of any yellow/brown iodine tint.
Isolation : Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc-1,3-thiazinane-4-carboxylic acid.
Protocol B: Magic Blue / Triethylsilane Catalysis
An alternative for highly epimerization-sensitive substrates.
Preparation : Dissolve the substrate (1.0 mmol) and Et₃SiH (2.0 mmol, 2.0 eq) in anhydrous DCM (10 mL) under an argon atmosphere.
Initiation : Add Magic Blue (MB•+ SbF₆⁻) catalyst (0.05 mmol, 5 mol%). The solution will take on a characteristic blue hue.
Monitoring : Stir at 25°C. The reaction is typically complete within 1 hour. Monitor by LC-MS to confirm the disappearance of the starting mass.
Workup : Evaporate the DCM under reduced pressure. Purify the crude residue directly via flash column chromatography (DCM/MeOH gradient) to isolate the free acid.
Quantitative Data & Chemoselectivity Profiling
The following table summarizes the expected performance of different deprotection strategies when applied to N-Boc-1,3-thiazinane-4-carboxylate tert-butyl ester.
Deprotection Method
Reagents & Catalyst
Temp (°C)
Time (h)
Yield (%)
Boc Retention (%)
S-Oxidation
Standard Acid
20% TFA / DCM
25
2
N/A (Global)
0
None
Lewis Acid
CeCl₃·7H₂O (1.5 eq), NaI (1.5 eq)
40
4
88
>95
None
Radical Cation
MB•+ (5 mol%), Et₃SiH (2.0 eq)
25
1
92
>98
Trace
References
Transnitrosation of Alicyclic N-Nitrosamines Containing Sulfur Atoms in Five- or Six-Membered Rings
Source: Semantic Scholar / Chemical and Pharmaceutical Bulletin
URL: [Link]
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl₃·7H₂O−NaI System in Acetonitrile
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates
Source: JACS Au (PubMed Central / NIH)
URL:[Link]
Application Notes and Protocols for Amide Bond Coupling of tert-Butyl 1,3-Thiazinane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1,3-Thiazinane Scaffolds and Amide Bond Formation The 1,3-thiazinane scaffold is a privileged heterocyclic motif in medici...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,3-Thiazinane Scaffolds and Amide Bond Formation
The 1,3-thiazinane scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of biologically active molecules. Its constrained cyclic nature, incorporating both a sulfur and a nitrogen atom, offers unique conformational properties that can be exploited in drug design to enhance binding affinity, selectivity, and metabolic stability. tert-Butyl 1,3-thiazinane-4-carboxylate, a valuable chiral building block, serves as a gateway to a diverse array of novel chemical entities. The formation of an amide bond at the C4-carboxylic acid position is a critical transformation, enabling the linkage of this scaffold to various amines and extending its structural and functional diversity.
This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful amide bond coupling of tert-butyl 1,3-thiazinane-4-carboxylate. As a Senior Application Scientist, the following sections are structured to provide not just procedural steps, but also the underlying chemical principles and troubleshooting strategies to empower researchers in their synthetic endeavors.
Mechanistic Underpinnings of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with sensitive organic molecules.[1] Therefore, the use of coupling reagents is essential to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.
The general mechanism, particularly for carbodiimide-based reagents, involves the formation of a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide. However, this intermediate is also susceptible to rearrangement to a stable N-acylurea, a common side product.[2] To mitigate this and to reduce the risk of epimerization at the chiral center adjacent to the activated carboxyl group, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently employed.[2][3] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, while still being sufficiently reactive towards the amine.[2][3]
Uronium/aminium-based reagents like HATU are highly efficient as they incorporate the HOAt moiety directly into their structure, leading to rapid and clean coupling reactions with minimal risk of racemization.[4][5] Phosphonium-based reagents like PyBOP operate through a similar principle of forming a reactive ester intermediate.[6][7] Propanephosphonic acid anhydride (T3P) is another effective coupling reagent that acts as a powerful dehydrating agent, promoting amide bond formation with the generation of water-soluble byproducts, which simplifies purification.[8][9][10]
Figure 1: Generalized workflow for amide bond formation.
Comparative Overview of Common Coupling Conditions
The choice of coupling reagent and conditions is critical for achieving high yields and purity. The table below summarizes some of the most effective and commonly used protocols for amide bond formation, which can be adapted for tert-butyl 1,3-thiazinane-4-carboxylate.
Coupling Reagent
Base
Solvent
Temperature (°C)
Typical Reaction Time
Key Advantages & Considerations
HATU
DIPEA, Collidine
DMF, NMP
0 to RT
1 - 4 h
High efficiency, low epimerization, suitable for sterically hindered substrates.[4][5] Reagent and byproducts are water-soluble.
EDC/HOBt
DIPEA, Et₃N
DCM, DMF
0 to RT
12 - 24 h
Cost-effective, water-soluble byproducts.[2][3] Risk of N-acylurea formation and epimerization can be higher than with HATU.[2]
T3P®
Pyridine, DIPEA
EtOAc, MeCN
0 to RT
1 - 6 h
Water-soluble byproducts simplify workup, low toxicity, and minimal epimerization.[8][9][10] Often used in industrial scale-up.[9]
PyBOP
DIPEA
DMF, DCM
0 to RT
2 - 12 h
Efficient for sterically demanding couplings, byproducts are less hazardous than those of its predecessor, BOP.[6][7]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, execution, workup, and purification.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency and low risk of epimerization, making it an excellent starting point for most amine coupling partners.[4][5]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 1,3-thiazinane-4-carboxylate (1.0 equiv) and dissolve it in anhydrous DMF.
Add the amine (1.0 - 1.2 equiv) to the solution.
In a separate flask, dissolve HATU (1.0 - 1.5 equiv) in anhydrous DMF.
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 - 3.0 equiv) at 0 °C (ice bath).
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Figure 2: Workflow for HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A classic and cost-effective method, particularly suitable for routine amide synthesis.[2][3]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
In a round-bottom flask, dissolve tert-butyl 1,3-thiazinane-4-carboxylate (1.0 equiv), the amine (1.0 - 1.2 equiv), and HOBt (1.0 - 1.2 equiv) in anhydrous DCM or DMF.
Cool the mixture to 0 °C in an ice bath.
Add DIPEA or Et₃N (2.0 - 3.0 equiv) to the solution.
Add EDC·HCl (1.2 - 1.5 equiv) portion-wise over 10-15 minutes.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
After completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Protocol 3: T3P®-Mediated Amide Coupling
An excellent choice for large-scale synthesis and when easy removal of byproducts is a priority.[8][9][10]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a solution of tert-butyl 1,3-thiazinane-4-carboxylate (1.0 equiv) and the amine (1.0 - 1.2 equiv) in anhydrous EtOAc or MeCN, add pyridine or DIPEA (3.0 equiv) at 0 °C.
Slowly add the T3P® solution (1.5 equiv) to the reaction mixture, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the progress by TLC or LC-MS.
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes effectively remove the phosphonic acid byproducts.[11]
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Troubleshooting and Key Considerations
Low Yield: If the reaction stalls or gives a low yield, especially with electron-deficient or sterically hindered amines, consider pre-activating the carboxylic acid.[12][13] This involves stirring the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[4]
Epimerization: The chiral center at the C4 position of the 1,3-thiazinane ring can be susceptible to epimerization under basic conditions, especially during activation. To minimize this risk, use a non-nucleophilic base like DIPEA or 2,4,6-collidine. Uronium/aminium reagents like HATU are generally preferred as they are known to suppress racemization.[4][5] Running the reaction at lower temperatures (e.g., maintaining at 0 °C) can also be beneficial.
Side Reactions: The formation of N-acylurea is a common side reaction with carbodiimide reagents.[2] The use of HOBt or HOAt is crucial to suppress this pathway.[2][3] Ensure that the reagents are of high purity and the solvents are anhydrous, as water can hydrolyze the activated intermediates.
Difficult Workup: If the product has some water solubility, emulsions can form during the aqueous workup. Using brine for all washes can help to break up emulsions. For highly polar products, a reverse-phase purification might be necessary. The use of T3P® is advantageous in this regard, as its byproducts are readily removed with aqueous washes.[8][11]
Conclusion
The successful amide bond coupling of tert-butyl 1,3-thiazinane-4-carboxylate is readily achievable with a variety of modern coupling reagents. The choice of methodology will depend on factors such as the nature of the amine coupling partner, the scale of the reaction, and cost considerations. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can efficiently synthesize novel 1,3-thiazinane-based amides for their drug discovery and development programs.
References
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
Ynamide Coupling Reagents: Origin and Advances. PubMed.
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
Coupling Reagents. Aapptec Peptides.
White Paper: A Glimpse into the Development of Peptide Coupling Reagents. Veranova.
Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube.
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.
Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases.
Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Peptide World.
Amine to Amide Mechanism - T3P. Common Organic Chemistry.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
Chemistry of Substituted Thiazinanes and Their Deriv
Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). PMC.
HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
Comparison of rate of macrocyclization using standard HATU coupling...
Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
Opportunities and challenges in the synthesis of thioamid
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
Recent advances in the synthesis and utility of thiazoline and its deriv
(S)-tert-Butyl 2-(Benzylcarbamoyl)
SYNTHESIS AND BIOLOGICAL EVALU
Acid-Amine Coupling using EDCI. Organic Synthesis.
Tips and tricks for difficult amide bond form
EDC-HOBt Amide coupling workup help. Reddit.
Amine to Amide (EDC + HOBt). Common Organic Chemistry.
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PMC.
Amide Bond Cleavage: Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid. J Org Chem.
Derivatization of tert-butyl 1,3-thiazinane-4-carboxylate for medicinal chemistry
Application Note: Strategic Derivatization of tert-Butyl 1,3-Thiazinane-4-carboxylate for Medicinal Chemistry The 1,3-thiazinane scaffold—a six-membered saturated heterocycle containing sulfur and nitrogen—represents a h...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Derivatization of tert-Butyl 1,3-Thiazinane-4-carboxylate for Medicinal Chemistry
The 1,3-thiazinane scaffold—a six-membered saturated heterocycle containing sulfur and nitrogen—represents a highly versatile, conformationally restricted peptidomimetic core. While its five-membered analog (thioproline) is widely recognized, the expanded 1,3-thiazinane ring offers distinct dihedral angles and altered metabolic stability profiles. Endogenously, 1,3-thiazinane-4-carboxylic acid (TCA) is formed via the condensation of homocysteine and formaldehyde, marking it as a biologically compatible framework [1]. In medicinal chemistry, derivatized 1,3-thiazinanes have been successfully deployed in the development of EDG3 receptor antagonists [2] and cytoprotective agents [3].
This guide outlines the mechanistic rationale, physicochemical impact, and self-validating protocols for the multi-vector derivatization of tert-butyl 1,3-thiazinane-4-carboxylate.
Mechanistic Rationale & Causality in Scaffold Functionalization
Successful functionalization of tert-butyl 1,3-thiazinane-4-carboxylate requires strict adherence to the operational sequence due to the cross-reactivity of its heteroatoms. The molecule presents three primary vectors for derivatization: the N3 secondary amine , the S1 thioether , and the C4 carboxylate .
The Orthogonality of the tert-Butyl Ester: The selection of a tert-butyl ester at C4 is a deliberate design choice. Unlike methyl or ethyl esters, which require base-catalyzed saponification (e.g., LiOH) that can trigger epimerization at the chiral C4
α
-carbon, the tert-butyl group is cleaved under strictly acidic conditions (e.g., TFA). This preserves the stereochemical integrity of the scaffold during deprotection.
Mandatory N-Derivatization Prior to S-Oxidation: The N3 secondary amine must be capped (via acylation, sulfonylation, or alkylation) before any attempt to oxidize the S1 thioether. If S-oxidation is attempted on the unprotected scaffold using peroxy acids (like mCPBA), the secondary amine will undergo competitive oxidation to form a hydroxylamine or nitrone, leading to complex mixtures and poor yields.
S1-Oxidation for Physicochemical Tuning: Oxidizing the S1 sulfur to a sulfoxide or sulfone introduces a potent Hydrogen Bond Acceptor (HBA) and significantly alters the ring pucker, which can be critical for optimizing target binding kinetics and reducing lipophilicity (LogP).
Derivatization Workflow
Figure 1: Sequential derivatization workflow of tert-butyl 1,3-thiazinane-4-carboxylate.
Quantitative Physicochemical Impact
Derivatization drastically shifts the physicochemical properties of the scaffold. Table 1 summarizes the theoretical shifts in key drug-like metrics during a standard N-acetylation and S-oxidation sequence.
Table 1: Physicochemical Property Shifts During Derivatization
Derivatization Stage
Functional Group Formed
Δ
MW (Da)
Estimated
Δ
cLogP
Δ
TPSA (Ų)
HBD / HBA Total
Core Scaffold
Secondary Amine, Thioether
Base
Base
38.3
1 / 3
Path A (N3)
N-Acetyl Amide
+42
+0.2 to +0.5
+20.3
0 / 4
Path B (S1)
N-Acetyl Sulfoxide
+58
-1.0 to -1.5
+37.4
0 / 5
Path B (S1)
N-Acetyl Sulfone
+74
-0.5 to -0.8
+54.4
0 / 6
Path C (C4)
Free Carboxylic Acid
-56
-1.5 to -2.0
+20.0
1 / 4
Note: TPSA (Topological Polar Surface Area) and LogP shifts are critical for predicting blood-brain barrier (BBB) permeability and oral bioavailability.
Self-Validating Experimental Protocols
The following protocols are designed with built-in analytical checkpoints to ensure the integrity of each transformation before proceeding to the next step.
Protocol A: N3-Acylation (Preparation of tert-butyl 3-acyl-1,3-thiazinane-4-carboxylate)
Reaction Setup: Dissolve tert-butyl 1,3-thiazinane-4-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M) under an inert nitrogen atmosphere.
Base Addition: Add
N,N
-Diisopropylethylamine (DIPEA) (2.5 equiv). Stir for 5 minutes at 0 °C.
Electrophile Addition: Dropwise add the desired acid chloride or sulfonyl chloride (1.2 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.
Self-Validation Check (TLC/Ninhydrin): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with ninhydrin and heat. Validation: The starting material will appear as a distinct purple/blue spot (secondary amine). A successful reaction is validated by the complete disappearance of this purple spot, replaced by a UV-active or iodine-stained spot corresponding to the product.
Workup: Quench with saturated aqueous
NaHCO3
, extract with DCM, dry over
Na2SO4
, and concentrate under reduced pressure.
Protocol B: S1-Oxidation (Preparation of Sulfoxides and Sulfones)
Prerequisite: The N3 position must be protected/derivatized (from Protocol A).
Reaction Setup: Dissolve the N-acylated intermediate (1.0 equiv) in DCM (0.1 M) and cool to 0 °C.
For Sulfone: Add mCPBA (2.5 equiv) and allow the reaction to warm to room temperature.
Self-Validation Check (LC-MS & TLC):
LC-MS: Confirm the mass shift. Sulfoxide yields
[M+H]++16
Da; Sulfone yields
[M+H]++32
Da.
TLC: Sulfoxides are significantly more polar than the starting thioether and will show a drastically reduced
Rf
value. Sulfones are typically intermediate in polarity between the thioether and the sulfoxide.
Workup: Quench with saturated aqueous
Na2S2O3
to destroy excess peroxide. Wash with saturated aqueous
NaHCO3
to remove m-chlorobenzoic acid. Extract, dry, and concentrate.
Protocol C: C4-Deprotection and Amide Coupling
Deprotection: Dissolve the N-derivatized (and optionally S-oxidized) tert-butyl ester in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) (0.2 M). Stir at room temperature for 2–3 hours.
Self-Validation Check (1H-NMR): Concentrate a small aliquot and obtain a crude 1H-NMR spectrum. Validation: The massive 9-proton singlet at
∼
1.45 ppm (representing the tert-butyl group) must be completely absent.
Coupling Setup: Concentrate the bulk reaction mixture to dryness, co-evaporating with toluene (3x) to remove residual TFA. Dissolve the resulting free carboxylic acid in anhydrous DMF (0.1 M).
Activation & Coupling: Add HATU (1.2 equiv) and DIPEA (3.0 equiv, to neutralize residual TFA and activate the amine). Stir for 10 minutes, then add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 4 hours.
Workup: Dilute with ethyl acetate, wash extensively with 5% aqueous LiCl (to remove DMF), followed by 1M HCl, and brine. Dry and purify via flash chromatography.
References
Piechocka, J.; Litwicka, N.; Głowacki, R. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. International Journal of Molecular Sciences, 2022, 23(2), 598. URL:[Link]
Koide, Y.; Hasegawa, T.; Takahashi, A.; Endo, A.; Mochizuki, N.; Tajima, N.; Sano, T. Development of Novel EDG3 Antagonists Using a 3D Database Search and Their Structure−Activity Relationships. Journal of Medicinal Chemistry, 2002, 45(16), 3349–3352. URL:[Link]
Kim, I.; Sung, J.H.; et al. Development of S-Methylmethionine Sulfonium Derivatives and Their Skin-Protective Effect against Ultraviolet Exposure. Biomolecules & Therapeutics, 2017, 25(6), 635-644. URL:[Link]
Technical Support Center: Optimizing Reaction Yield in the Synthesis of tert-Butyl 1,3-Thiazinane-4-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 1,3-thiazinane-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this im...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of tert-butyl 1,3-thiazinane-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address the specific challenges you may encounter during your experiments. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction yields and obtain high-purity material.
Introduction: The Synthetic Landscape
The synthesis of tert-butyl 1,3-thiazinane-4-carboxylate is a crucial step in the development of various pharmaceutical compounds. The 1,3-thiazinane core is a key structural motif found in a range of biologically active molecules.[1] The successful and high-yielding synthesis of this intermediate is therefore of significant interest.
The most plausible and commonly referenced route to the 1,3-thiazinane-4-carboxylic acid core involves the condensation of a homocysteine derivative with formaldehyde. This reaction is a variation of the Pictet-Spengler reaction, which is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[2][3] The reaction proceeds through the formation of an iminium ion, followed by an intramolecular cyclization.
This guide will focus on two primary synthetic strategies to obtain the target tert-butyl ester:
Route A: Synthesis of 1,3-thiazinane-4-carboxylic acid followed by tert-butyl esterification.
Route B: Synthesis of tert-butyl L-homocysteinate followed by cyclization with formaldehyde.
Each route presents its own set of challenges and optimization parameters, which we will explore in detail.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the synthesis of tert-butyl 1,3-thiazinane-4-carboxylate?
A1: The key starting materials are L-homocysteine (or its thiolactone), formaldehyde, and a source for the tert-butyl group, which can be tert-butanol or isobutylene. The choice of starting materials will dictate the synthetic strategy (Route A or B).
Q2: I am getting a complex mixture of products. What are the likely side reactions?
A2: A complex product mixture can arise from several factors. One common issue is the formation of the five-membered ring analogue, thiazolidine-4-carboxylic acid, if the starting material is contaminated with cysteine.[3] Other potential side reactions include the formation of oligomers or polymers, especially with an excess of formaldehyde, and oxidation of the sulfur atom in the thiazinane ring.
Q3: My reaction yield is consistently low. What are the first parameters I should investigate?
A3: For low yields, we recommend first examining the following:
Purity of Starting Materials: Ensure your homocysteine is free of cysteine and other impurities. The quality of formaldehyde is also critical.
Reaction pH: The cyclization reaction is pH-sensitive. The optimal pH should be determined empirically, but a near-neutral to slightly basic pH is often a good starting point.
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of formaldehyde can lead to side products.
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. Prolonged reaction times may lead to product degradation.
Q4: Is it better to esterify the 1,3-thiazinane-4-carboxylic acid (Route A) or cyclize the pre-formed tert-butyl homocysteinate (Route B)?
A4: Both routes are viable, and the best choice may depend on the specific resources and expertise available in your lab.
Route A is often more straightforward as the initial cyclization is well-documented. However, the subsequent esterification of the heterocyclic amino acid can be challenging due to the presence of both an acidic and a basic group.
Route B can be more efficient if a high-quality source of tert-butyl L-homocysteinate is available or can be synthesized cleanly. The cyclization of the ester may proceed with higher solubility in organic solvents compared to the free acid.
Troubleshooting Guide: Route A - Cyclization Followed by Esterification
This route involves two main stages: the formation of 1,3-thiazinane-4-carboxylic acid and its subsequent esterification.
Stage 1: Synthesis of 1,3-Thiazinane-4-carboxylic Acid
Issue 1.1: Low or No Yield of the Desired 1,3-Thiazinane-4-carboxylic Acid
Potential Cause: Incorrect pH of the reaction mixture. The condensation of homocysteine and formaldehyde is pH-dependent.[4]
Solution: The reaction is reported to proceed in a pH range of 5-10.[4] We recommend starting with a buffered solution at pH 7-8. You can screen different pH values to find the optimum for your specific conditions. Use a non-reactive buffer such as phosphate or borate buffer.
Potential Cause: Contamination of L-homocysteine with L-cysteine.
Solution: L-cysteine will react with formaldehyde to form the thermodynamically stable five-membered thiazolidine-4-carboxylic acid, which can be difficult to separate from the desired product.[3] Ensure the purity of your L-homocysteine starting material by checking its melting point and, if possible, by NMR or HPLC analysis.
Potential Cause: Oxidation of homocysteine. The thiol group of homocysteine is susceptible to oxidation, especially in basic conditions and in the presence of air, leading to the formation of homocystine (a disulfide).
Solution: Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of freshly purchased and properly stored homocysteine is also recommended.
Issue 1.2: Formation of a White Precipitate That Is Not the Product
Potential Cause: The precipitate may be unreacted L-homocysteine or the disulfide, homocystine, which are less soluble in the reaction medium.
Solution: Monitor the reaction by TLC or LC-MS to track the consumption of the starting material. If the starting material is not being consumed, revisit the reaction conditions (pH, temperature).
Stage 2: tert-Butyl Esterification of 1,3-Thiazinane-4-carboxylic Acid
Issue 2.1: Low Yield of tert-Butyl 1,3-Thiazinane-4-carboxylate
Potential Cause: Inefficient esterification method for an amino acid. Direct Fischer esterification with tert-butanol is often inefficient for amino acids due to their zwitterionic nature and low solubility in organic solvents.
Solution: A more effective method is the reaction with isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) in an organic solvent like dioxane or dichloromethane.[5] Another powerful method involves the use of di-tert-butyl dicarbonate (Boc)₂O with a catalytic amount of DMAP, although this can also lead to N-Boc protection.
Potential Cause: Competing N-tert-butoxycarbonylation (N-Boc formation). The secondary amine in the 1,3-thiazinane ring is nucleophilic and can react with some tert-butylating agents, particularly (Boc)₂O.
Solution: When using methods that can also lead to N-protection, careful control of stoichiometry and reaction conditions is crucial. If N-Boc formation is a significant issue, consider protecting the amine first, then performing the esterification, followed by deprotection of the amine. However, this adds extra steps to the synthesis.
Issue 2.2: Product is Difficult to Purify
Potential Cause: The product may be contaminated with unreacted starting material, byproducts from the esterification reaction (e.g., dicyclohexylurea if DCC is used), or the N-Boc protected compound.
Solution: Purification by column chromatography on silica gel is typically effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) should allow for the separation of the desired product. Careful monitoring of the fractions by TLC is essential.
Troubleshooting Guide: Route B - Cyclization of tert-Butyl L-Homocysteinate
This route involves the initial preparation of the tert-butyl ester of L-homocysteine, followed by cyclization with formaldehyde.
Issue 3.1: Low Yield or Decomposition During Synthesis of tert-Butyl L-Homocysteinate
Potential Cause: Racemization or side reactions during the esterification of L-homocysteine. Standard esterification procedures that require harsh conditions can lead to degradation or loss of stereochemical integrity.
Solution: A mild and effective method for the tert-butylation of amino acids is the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. This method has been shown to give good yields with free amino acids. Alternatively, protection of the amine and thiol groups of homocysteine before esterification can provide a cleaner reaction, but requires additional protection and deprotection steps.
Issue 3.2: Incomplete Cyclization with Formaldehyde
Potential Cause: Suboptimal reaction conditions for the cyclization of the ester. The electronic and steric properties of the tert-butyl ester may influence the rate and equilibrium of the cyclization reaction compared to the free acid.
Solution: Similar to Route A, optimization of pH, temperature, and reaction time is crucial. Since the starting material is an ester, the reaction can be performed in a wider range of organic solvents, which may improve solubility and yield. A systematic screening of solvents (e.g., methanol, ethanol, THF, acetonitrile) is recommended.
Issue 3.3: Hydrolysis of the tert-Butyl Ester During Workup or Purification
Potential Cause: The tert-butyl ester is sensitive to acidic conditions.[5] Exposure to strong acids during workup or purification on silica gel can lead to cleavage of the ester.
Solution: Use a mild workup procedure, avoiding strongly acidic washes. If purification by column chromatography is necessary, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) to prevent hydrolysis on the column.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for your specific laboratory conditions and scale.
Protocol A1: Synthesis of 1,3-Thiazinane-4-carboxylic Acid
Dissolve L-homocysteine (1.0 eq) in deionized, degassed water to make a 0.1 M solution.
Adjust the pH of the solution to 7.5 using a 1 M NaOH solution.
Add a 37% aqueous solution of formaldehyde (1.1 eq) dropwise to the stirred homocysteine solution at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
Upon completion, the product can often be isolated by crystallization after careful acidification to its isoelectric point, or by lyophilization of the reaction mixture. Further purification can be achieved by recrystallization from water/ethanol.
Protocol A2: tert-Butyl Esterification of 1,3-Thiazinane-4-carboxylic Acid
Suspend 1,3-thiazinane-4-carboxylic acid (1.0 eq) in anhydrous dioxane in a pressure-rated flask.
Cool the suspension to -78 °C in a dry ice/acetone bath.
Carefully add condensed isobutylene (~5-10 eq) to the flask.
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
Seal the flask and allow it to warm to room temperature, then stir for 24-48 hours.
Cool the flask before opening, and carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent such as ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol B: Synthesis of tert-Butyl 1,3-Thiazinane-4-carboxylate from tert-Butyl L-Homocysteinate
Dissolve tert-butyl L-homocysteinate hydrochloride (1.0 eq) in a suitable solvent such as methanol or a mixture of water and a miscible organic solvent.
Neutralize the hydrochloride salt with a suitable base (e.g., triethylamine or sodium bicarbonate) to a pH of ~7-8.
Add a 37% aqueous solution of formaldehyde (1.1 eq) dropwise to the stirred solution at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
Upon completion, perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Summary for Low Reaction Yield
Symptom
Potential Cause(s)
Recommended Action(s)
Low or no product formation in cyclization step (Route A or B)
Incorrect pH; Inactive formaldehyde; Oxidation of homocysteine; Cysteine contamination
Optimize pH (7-8); Use fresh formaldehyde; Degas solvents and use inert atmosphere; Verify purity of homocysteine
Technical Support Center: Troubleshooting Incomplete Deprotection of tert-Butyl 1,3-Thiazinane-4-Carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering incomplete cleavage or complex byproduct formation during the acid-mediated deprotection of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering incomplete cleavage or complex byproduct formation during the acid-mediated deprotection of tert-butyl 1,3-thiazinane-4-carboxylate.
Mechanistic Overview: Why Does Deprotection Fail?
The deprotection of tert-butyl esters is a fundamental transformation typically executed via acid-catalyzed cleavage using trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[1]. However, substrates containing sulfur-rich heterocycles, such as the 1,3-thiazinane ring, present unique mechanistic challenges.
When the tert-butyl ester cleaves, it generates the desired carboxylic acid and a highly reactive tert-butyl carbocation. If this cation is not immediately quenched, the nucleophilic sulfur atom at position 1 of the thiazinane ring will intercept it[2]. This intramolecular or intermolecular trapping leads to S-alkylation (forming a stable sulfonium ion), which halts the reaction progress and creates inseparable byproduct mixtures[3]. Furthermore, if the resulting amine salt (at position 3) precipitates prematurely in non-polar solvents like dichloromethane (DCM), the unreacted starting material becomes trapped in the solid matrix, leading to incomplete conversion[4].
Mechanism of acid-catalyzed deprotection and scavenger intervention against S-alkylation.
Diagnostic Workflow
Before adjusting your protocol, you must identify whether your incomplete deprotection is caused by sluggish kinetics or by side-reaction consumption.
Diagnostic workflow for troubleshooting incomplete tert-butyl ester deprotection.
Frequently Asked Questions (FAQs)
Q1: My LC-MS shows a mass peak of +56 Da relative to the desired product. What is this, and how do I prevent it?A1: The +56 Da peak corresponds to the S-tert-butylated byproduct. The tert-butyl cation generated during cleavage has alkylated the sulfur atom in the 1,3-thiazinane ring[5]. To prevent this, you must introduce a carbocation scavenger system. A standard combination is Triisopropylsilane (TIS/TIPS) and 1,2-Ethanedithiol (EDT). TIS acts as a hydride donor to reduce the cation to isobutane, while EDT acts as a highly nucleophilic sacrificial trap[3].
Q2: I am using 50% TFA in DCM, but the starting material is not fully consumed after 4 hours. Should I heat the reaction?A2: Heating is generally not recommended as it can accelerate side reactions and cause ring-opening hydration of the thiazinane[6]. Instead, address the kinetics by increasing the acid concentration. Switch to neat TFA or use 4M HCl in 1,4-dioxane[4]. HCl in dioxane is often more effective for recalcitrant esters because the dioxane coordinates the intermediate, and the absence of DCM prevents premature precipitation of the amine salt[4].
Q3: How do I remove the scavengers and excess TFA after the reaction?A3: TFA and scavengers like EDT have high boiling points and strong odors. Do not attempt to evaporate them completely on a rotary evaporator, as prolonged heating concentrates the acid and degrades the product. Instead, concentrate the reaction mixture to a minimal volume (1-2 mL) and precipitate the desired 1,3-thiazinane-4-carboxylic acid (as its TFA salt) by adding a 10-fold volumetric excess of cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)[7][8]. The non-polar scavengers will remain soluble in the ether layer, while the polar product precipitates[8].
Quantitative Scavenger Comparison
Selecting the right scavenger is critical for sulfur-containing heterocycles. Below is a comparison of standard cleavage cocktails.
Protocol A: Standard Scavenger-Assisted TFA Deprotection
Objective: Complete cleavage of the tert-butyl ester while suppressing S-alkylation.
Preparation: In a well-ventilated fume hood, dissolve 1.0 equivalent of tert-butyl 1,3-thiazinane-4-carboxylate in a minimal amount of dichloromethane (DCM) to achieve a 0.1 M concentration[9].
Scavenger Addition: Add 2.5% (v/v) Triisopropylsilane (TIS) and 2.5% (v/v) 1,2-Ethanedithiol (EDT) to the solution. Stir for 5 minutes to ensure homogeneity.
Acidification: Cool the mixture to 0 °C in an ice bath. Slowly add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 DCM:TFA ratio[9].
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC (ninhydrin stain) or LC-MS[4]. Complete consumption typically occurs within 2-4 hours.
Workup: Once complete, concentrate the mixture under reduced pressure (ensure the water bath is <40 °C) to approximately 10% of its original volume[8].
Isolation: Add a 10-fold volumetric excess of ice-cold diethyl ether. Vigorously triturate until a solid precipitates. Centrifuge or filter the solid, wash twice with cold diethyl ether to remove residual EDT and TIS, and dry under high vacuum[7][8].
Protocol B: Anhydrous HCl in Dioxane Deprotection
Objective: Overcome steric hindrance or premature precipitation issues without using TFA.
Preparation: Dissolve the starting material in a minimal amount of anhydrous 1,4-dioxane.
Acidification: Add 10 equivalents of 4M HCl in 1,4-dioxane[4].
Reaction: Stir at room temperature for 1-3 hours. The product will often precipitate directly out of the dioxane solution as the hydrochloride salt[4].
Isolation: Add cold diethyl ether to drive complete precipitation. Filter the solid, wash thoroughly with ether to remove cleaved tert-butyl byproducts, and dry under vacuum[4].
References
Synthesis of Carbapyochelins via Diastereoselective Azidation of 5-(Ethoxycarbonyl)methylproline Derivatives - PMC. Source: nih.gov. URL: [Link]
Technical Support Center: Navigating Steric Hindrance in Tert-butyl 1,3-Thiazinane-4-carboxylate Chemistry
Welcome to the technical support guide for researchers working with tert-butyl 1,3-thiazinane-4-carboxylate. This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently encou...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for researchers working with tert-butyl 1,3-thiazinane-4-carboxylate. This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently encountered challenges. Our goal is to explain the causality behind experimental choices, enabling you to overcome the unique steric challenges presented by this valuable heterocyclic building block.
The core difficulty in reactions involving tert-butyl 1,3-thiazinane-4-carboxylate arises from significant steric hindrance around the nitrogen atom. This is caused by the bulky tert-butyl ester, which can lock the six-membered ring in a conformation that shields the nitrogen's lone pair, impeding the approach of electrophiles.[1]
Visualizing the Core Problem: Steric Shielding
The diagram below illustrates how the bulky tert-butyl group restricts access to the reactive nitrogen center, which is the primary cause of sluggish or failed reactions.
Caption: Steric clash between an electrophile and the thiazinane.
Category 1: N-Acylation and N-Sulfonylation Challenges
Question 1: Why is my N-acylation or N-sulfonylation of tert-butyl 1,3-thiazinane-4-carboxylate failing or giving low yields with standard reagents like acyl chlorides and triethylamine?
Answer: This is a classic case of steric hindrance combined with reduced nucleophilicity. The nitrogen atom in the 1,3-thiazinane ring is a secondary amine, but its reactivity is severely hampered. The bulky tert-butyl ester group restricts conformational flexibility, and the adjacent protons on the ring further shield the nitrogen lone pair. Standard conditions, such as using triethylamine as a base, are often insufficient to facilitate the reaction with a sterically encumbered nucleophile. The reaction requires either a more potent acylating agent or a more effective catalytic system to overcome the high activation energy barrier.[2]
Question 2: What specific strategies can I use to improve the yield and reaction rate of my N-acylation/sulfonylation?
Answer: To drive these reactions to completion, you must enhance the electrophilicity of the acylating agent or employ a superior nucleophilic catalyst. Standard catalysts like 4-dimethylaminopyridine (DMAP) may still be too slow.
Recommended Strategies & Catalytic Systems
Strategy
Key Reagent/Catalyst
Rationale & Mechanism
Typical Conditions
Powerful Nucleophilic Catalysis
1-Methylimidazole (1-MI)
1-MI is a highly effective nucleophilic catalyst that forms a reactive acylimidazolium intermediate, which is a much more potent acylating agent than the starting acid anhydride or chloride.[3]
Acyl Anhydride, 1-MI (catalytic), TEA (base), CH2Cl2, 0 °C to RT.[3]
Lewis Acid Catalysis
Scandium(III) triflate (Sc(OTf)₃) or Copper(II) triflate (Cu(OTf)₂)
Lewis acids activate the carbonyl group of the acylating agent, making it significantly more electrophilic and susceptible to attack by the weakly nucleophilic amine.[2][3]
TCT activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the hindered amine. This avoids the need to first prepare an acyl chloride.[2]
Carboxylic Acid, TCT, Base (e.g., N-Methylmorpholine), CH2Cl2 or MeCN.
Detailed Protocol 1: High-Yield N-Acylation using 1-Methylimidazole
This protocol is adapted from methodologies proven effective for the acylation of sterically hindered alcohols and can be applied to hindered amines.[3]
Materials:
tert-Butyl 1,3-thiazinane-4-carboxylate (1.0 eq)
Acetic anhydride (or other symmetric anhydride) (1.5 eq)
1-Methylimidazole (1-MI) (0.2 eq)
Triethylamine (TEA) (2.0 eq)
Anhydrous Dichloromethane (DCM)
Procedure:
In an oven-dried, nitrogen-flushed round-bottom flask, dissolve tert-butyl 1,3-thiazinane-4-carboxylate in anhydrous DCM.
Cool the solution to 0 °C using an ice bath.
Add triethylamine, followed by the slow, dropwise addition of 1-methylimidazole.
Add the acetic anhydride dropwise to the stirred solution.
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours.
Validation Checkpoint: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting amine.
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Category 2: N-Alkylation Difficulties
Question 3: I am struggling with the N-alkylation of the thiazinane nitrogen using a primary or secondary alkyl halide. What are the common pitfalls?
Answer: Direct alkylation via an Sₙ2 mechanism is often slow and inefficient for this substrate. The key issues are:
Low Nucleophilicity: As discussed, the nitrogen is sterically shielded, making it a poor nucleophile.
Competing Elimination: When using secondary alkyl halides, the basic conditions required for the reaction can favor E2 elimination, leading to the formation of an alkene byproduct instead of the desired N-alkylated product.[4]
Over-alkylation Issues: While less common with such a hindered amine, if the initial alkylation is successful, subsequent alkylation to form a quaternary ammonium salt can sometimes occur, though this is less likely than with unhindered amines.[4]
Troubleshooting Workflow for N-Alkylation
This decision tree can help you diagnose and solve common N-alkylation problems.
Caption: A decision tree for troubleshooting N-alkylation reactions.
Question 4: Are there advanced methods for alkylating hindered secondary amines like this one?
Answer: Yes. When direct alkylation fails, alternative strategies are required. One powerful method is "hydrogen autotransfer" (or "borrowing hydrogen") catalysis. This method uses a stable alcohol as the alkylating agent, which is transiently oxidized in situ to a highly reactive aldehyde. The amine reacts with the aldehyde to form an imine, which is then reduced by the catalyst using the hydrogen "borrowed" from the alcohol. This avoids the use of harsh alkyl halides.[5]
Another effective approach is to deprotonate the amine first with a very strong, non-nucleophilic base (like NaH or n-BuLi) to form the corresponding amide anion. This anion is a much more potent nucleophile and will react more readily with even moderately reactive alkyl halides.[2][6]
Category 3: C-N Cross-Coupling Reactions
Question 5: My Buchwald-Hartwig amination with an aryl bromide is not working. Is the tert-butyl 1,3-thiazinane-4-carboxylate too hindered to be an effective nucleophile?
Answer: Yes, this is a significant challenge. The success of palladium- or copper-catalyzed C-N cross-coupling reactions is highly dependent on the ligand used, especially when one of the coupling partners is sterically demanding.[7] The bulky thiazinane can prevent efficient coordination to the metal center and subsequent reductive elimination, which is the final bond-forming step. Standard ligands like BINAP or P(t-Bu)₃ may not be sufficient. You need specialized ligands designed to promote reactions of hindered substrates.[8]
Question 6: Which catalytic systems are recommended for coupling this hindered amine with aryl halides?
Answer: For sterically demanding C-N couplings, the choice of ligand is critical. For palladium catalysis, bulky, electron-rich biarylphosphine ligands are often required. For copper catalysis, which has re-emerged as a powerful alternative, specific nitrogen- or oxygen-based ligands have been developed that excel in these challenging transformations.[7][9]
Recommended Ligand Classes for Hindered C-N Coupling
Metal
Ligand Class
Rationale
Palladium
Biarylphosphine Ligands (e.g., RuPhos, XPhos)
These ligands are both bulky and electron-rich. The bulk facilitates the reductive elimination step, while the electron-donating nature promotes the initial oxidative addition of the aryl halide.[8]
Copper
Pyrrole-ol or Oxalamide Ligands
These ligands form highly electron-rich copper(I) complexes that can promote oxidative addition even with sterically hindered electrophiles and facilitate coupling with hindered amines.[7]
Copper
6-Hydroxypicolinamide Ligands
These have been identified as effective supporting ligands for Cu-catalyzed couplings of heteroaryl bromides with primary amines and can be adapted for challenging secondary amines.[9]
Category 4: Tert-Butyl Ester Deprotection
Question 7: I need to remove the tert-butyl ester, but my molecule has other acid-sensitive functional groups (e.g., Boc, trityl). What are the mildest conditions?
Answer: Standard deprotection with strong acids like neat trifluoroacetic acid (TFA) will likely cleave other acid-labile protecting groups.[10] For selective cleavage of the tert-butyl ester, you need conditions that exploit the specific mechanism of its removal (formation of a stable tert-butyl cation) under milder Lewis acidic or specific thermal conditions.
Question 8: Are there chemoselective methods for tert-butyl ester cleavage?
Answer: Absolutely. Several methods have been developed for the selective deprotection of tert-butyl esters in the presence of other sensitive groups. Using a mild Lewis acid is a common and effective strategy.
Detailed Protocol 2: Selective Tert-Butyl Ester Deprotection with Zinc Bromide
This protocol provides a mild and selective method for cleaving tert-butyl esters, often leaving other acid-sensitive groups like N-Boc or ethers intact under controlled conditions.[11][12]
In an oven-dried, nitrogen-flushed flask, dissolve the substrate in anhydrous DCM.
Add anhydrous zinc bromide to the solution. Note: ZnBr₂ is hygroscopic; handle it quickly in a dry environment.
Stir the reaction mixture vigorously at room temperature.
Validation Checkpoint: Monitor the reaction closely by TLC or LC-MS. The reaction time can vary from 2 to 24 hours depending on the substrate. Over-exposure can lead to the cleavage of other acid-labile groups.
Upon completion, pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate or Rochelle's salt to quench the Lewis acid.
Extract the aqueous layer three times with DCM or ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting carboxylic acid as needed.
Alternative Mild Lewis Acid: Ytterbium triflate (Yb(OTf)₃) in nitromethane is another excellent system for the selective deprotection of tert-butyl esters under mild conditions.
References
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate.[Link]
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PubMed Central (PMC), National Institutes of Health.[Link]
Preparation of Amines: Alkylation of Ammonia and Amines. Journal of Visualized Experiments (JoVE).[Link]
Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications.[Link]
Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Indian Academy of Sciences.[Link]
Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Royal Society of Chemistry.[Link]
Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. ACS Publications.[Link]
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications.[Link]
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Royal Society of Chemistry.[Link]
A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Semantic Scholar.[Link]
Reagent-free continuous thermal tert-butyl ester deprotection. PubMed, National Institutes of Health.[Link]
Chemistry of Substituted Thiazinanes and Their Derivatives. PubMed Central (PMC), National Institutes of Health.[Link]
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PubMed Central (PMC), National Institutes ofhealth.[Link]
Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed, National Institutes of Health.[Link]
A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center.[Link]
Coupling reactions of hindered isonitriles and hindered alkyl thioacids: Mechanistic studies. PubMed Central (PMC), National Institutes of Health.[Link]
Cu-Catalyzed Couplings of Heteroaryl Primary Amines and (Hetero)aryl Bromides with 6-Hydroxypicolinamide Ligands. ACS Publications.[Link]
Sulfur-Containing Heterocycles: Facile Synthesis of 4H-1,3-Thiazines by the Reaction of 3-N-Acylamino Ketones with Lawesson Reagent. ResearchGate.[Link]
N-ALKYLATION OF HINDERED SECONDARY AROMATIC AMINES WITH 2-IODOBUTANE. Organic Preparations and Procedures International.[Link]
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI.[Link]
Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI.[Link]
Steric hindrance – Knowledge and References. Taylor & Francis Online.[Link]
Improving chiral HPLC resolution for tert-butyl 1,3-thiazinane-4-carboxylate enantiomers
Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I frequently guide researchers through the complex method development required for challenging heterocyclic molecules.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I frequently guide researchers through the complex method development required for challenging heterocyclic molecules.
The target compound, tert-butyl 1,3-thiazinane-4-carboxylate , presents a dual chromatographic challenge. First, the 1,3-thiazinane ring contains a secondary amine at position 3, which is highly prone to secondary interactions with the silica support. Second, the bulky tert-butyl ester at position 4 requires a highly specific chiral cavity for effective enantiodiscrimination.
This guide provides field-proven, self-validating protocols and troubleshooting steps to help you achieve baseline enantiomeric resolution (
Rs>1.5
).
Diagnostic Workflow
Diagnostic workflow for resolving 1,3-thiazinane-4-carboxylate enantiomers.
Troubleshooting Guides & FAQs
Q1: Why am I seeing severe peak tailing and a resolution (
Rs
) of only 0.8 on a standard Chiralpak AD-H column?A1: The 1,3-thiazinane ring contains a basic secondary amine. In normal-phase chromatography (e.g., Hexane/Isopropanol), this basic nitrogen strongly interacts with residual, unendcapped acidic silanols on the silica gel underlying the Chiral Stationary Phase (CSP). This secondary interaction disrupts the primary chiral recognition mechanism, causing asymmetric peaks and destroying resolution.
Causality & Solution: You must introduce a basic modifier to competitively bind these active silanol sites 1. Adding 0.1% Diethylamine (DEA) or Ethanolamine (ETA) to the mobile phase will saturate the silanols, allowing the enantiomers to interact exclusively with the polysaccharide chiral selector.
Q2: I added 0.1% DEA, and the peak shape improved, but the enantiomers are still co-eluting. How do I improve selectivity (
α
)?A2: If peak shape is symmetric but selectivity is poor, the chiral cavity of the coated amylose phase may not properly accommodate the steric bulk of the tert-butyl ester group.
Causality & Solution: Transition from coated CSPs to immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, or IC). Immobilized phases allow the use of non-standard, "forbidden" solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MtBE) 2. These solvents alter the 3D conformation of the polysaccharide polymer and improve the solubility and mass transfer of bulky esters, often unlocking entirely new selectivity profiles.
Q3: I am screening immobilized columns. What is the most logical sequence to find the optimal mobile phase?A3: Do not guess; use a systematic matrix. The chiral recognition of the tert-butyl 1,3-thiazinane-4-carboxylate relies on hydrogen bonding (via the ester carbonyl and ring amine) and steric fit.
Causality & Solution: Start with a standard Hexane/Alcohol mixture. If unsuccessful, leverage the solvent versatility of immobilized columns. Switch the polar modifier from Isopropanol (IPA) to Ethanol (EtOH), as EtOH often provides better peak efficiency for cyclic amines. If normal phase fails, screen a halogenated solvent blend (e.g., Hexane/DCM 50:50) to subtly swell the polymer and alter the chiral cavity size.
Q4: My previously validated method suddenly lost resolution and shows high backpressure. What is the root cause?A4: This is a classic symptom of "memory effects" or column fouling. Basic additives like DEA can persist in the CSP for thousands of column volumes, permanently altering the stationary phase surface 3. Alternatively, sample matrix precipitation or incompatible solvent transitions can collapse the polymer or block the inlet frit.
Causality & Solution: For immobilized columns, you can perform a rigorous regeneration protocol using strong solvents like N,N-Dimethylformamide (DMF) to "reset" the stationary phase and clear adsorbed contaminants 4. (See Protocol 2 below).
Quantitative Data Summaries
Table 1: Effect of Basic Additive on 1,3-Thiazinane-4-carboxylate Resolution
Data demonstrates the critical need for silanol suppression when analyzing basic cyclic amines.
Mobile Phase (Hexane/IPA 90:10)
Tailing Factor (
Tf
)
Selectivity (
α
)
Resolution (
Rs
)
Result
No Additive
2.8 (Severe)
1.10
0.85
Co-elution / Unusable
0.1% Diethylamine (DEA)
1.1 (Symmetric)
1.35
2.10
Baseline Resolution
Table 2: Solvent Screening Matrix for Immobilized CSPs (e.g., Chiralpak IA/IB)
Leveraging extended solvent compatibility to accommodate the bulky tert-butyl ester.
Solvent System
Modifier
Rationale for tert-Butyl 1,3-Thiazinane-4-carboxylate
Hexane / EtOH
0.1% DEA
Standard normal phase; EtOH often yields sharper peaks for cyclic amines than IPA.
Hexane / DCM
0.1% DEA
DCM alters polysaccharide conformation; excellent for solubilizing bulky tert-butyl esters.
Protocol 1: Systematic CSP and Mobile Phase Screening (Self-Validating)
This methodology ensures you do not waste time optimizing a doomed method. It uses built-in validation gates before proceeding to the next step.
Sample Preparation: Prepare a 1 mg/mL solution of racemic tert-butyl 1,3-thiazinane-4-carboxylate in the exact mobile phase solvent to prevent injection shock.
Baseline Establishment: Run the sample on a standard coated column (e.g., Chiralpak AD-H) using Hexane/IPA (90:10) at 1.0 mL/min, 25°C.
Validation Gate 1 (Peak Shape): Calculate the Tailing Factor (
Tf
). If
Tf>1.5
, the basic amine is interacting with silanols. Add 0.1% DEA to the mobile phase and equilibrate for 20 column volumes. Reinject.
Validation Gate 2 (Selectivity): Calculate Resolution (
Rs
). If
Rs<1.5
despite symmetric peaks, the chiral cavity is incompatible with the tert-butyl group.
Immobilized Screening: Switch to an immobilized column (e.g., Chiralpak IA). Screen with Hexane/DCM (50:50) + 0.1% DEA to alter the steric environment.
Thermodynamic Tuning: Once partial separation is achieved, decrease the column temperature from 25°C to 15°C in 5°C increments. Lower temperatures enhance the weak, transient hydrogen-bonding forces required for chiral recognition 1.
Warning: This protocol is strictly for IMMOBILIZED columns (IA, IB, IC, etc.). Do not use on coated columns (AD, OD), as DMF will instantly dissolve the chiral stationary phase.
Solvent Displacement: Flush the column with 100% Ethanol at 0.5 mL/min for 30 minutes to safely remove all non-polar solvents (Hexane/Heptane) and prevent precipitation.
Deep Cleaning: Flush with 100% N,N-Dimethylformamide (DMF) at 0.5 mL/min for 2 hours. This strong solvent swells the immobilized polymer, releasing trapped basic additives (DEA memory effects) and strongly adsorbed impurities 4.
Transition: Flush with 100% Ethanol at 0.5 mL/min for 30 minutes to completely clear the highly viscous DMF from the column bed.
Re-equilibration: Introduce your analytical mobile phase (e.g., Hexane/EtOH 90:10 + 0.1% DEA) and equilibrate for at least 2 hours before injecting the next sample.
References
Develop Chiral Separation Methods with Daicel's Immobilized Columns. Daicel Chiral Technologies. Available at:[Link]
Technical Support Center: Minimizing Sulfur Oxidation During 1,3-Thiazinane-4-Carboxylate Synthesis
Welcome to the technical support center for the synthesis of 1,3-thiazinane-4-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the common s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 1,3-thiazinane-4-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the common side reaction of sulfur oxidation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own laboratory setting.
The 1,3-thiazinane core is a valuable scaffold in medicinal chemistry, often synthesized from cysteine derivatives.[1][2] However, the nucleophilic sulfur atom in the thiazinane ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide. This byproduct can complicate purification, reduce yields, and introduce undesired properties in downstream applications. This guide provides in-depth, field-proven insights to ensure the integrity of your synthesis.
Troubleshooting Guide: Diagnosis and Mitigation of Sulfur Oxidation
This section addresses common issues encountered during the synthesis of 1,3-thiazinane-4-carboxylates in a question-and-answer format.
Q1: I'm observing a significant amount of sulfoxide byproduct. What is the fundamental cause?
A1: The primary cause is the exposure of the electron-rich sulfur atom in the thiazinane ring to an oxidizing agent. The sulfur's lone pair of electrons can be attacked by electrophilic oxidants, leading to the formation of a sulfoxide (S=O) bond. The most common culprits in a standard laboratory setting are:
Atmospheric Oxygen: This is the most frequent and often underestimated source of oxidation. Reactions run open to the air, especially at elevated temperatures or for extended periods, are highly prone to this side reaction.
Peroxides in Solvents: Ethers, such as tetrahydrofuran (THF) or diethyl ether, can form explosive peroxides upon storage and exposure to air and light. These peroxides are potent oxidizing agents.
Impurities in Reagents: Starting materials or reagents may contain trace oxidizing impurities from their synthesis or degradation during storage.
Inherent Reactivity: Certain reaction conditions or reagents, while not classic oxidants, can promote the formation of radical species or activate molecular oxygen, initiating an oxidation cascade.[3]
Q2: My synthesis involves the cyclization of L-cysteine with an aldehyde. How can I adapt this procedure to prevent oxidation?
A2: This is a very common and efficient route to 1,3-thiazinane-4-carboxylates.[1][2] However, several factors in this specific reaction can promote sulfur oxidation. Here’s how to address them:
Inert Atmosphere is Critical: The single most effective change is to run the reaction under an inert atmosphere, such as nitrogen or argon. This directly eliminates the primary oxidant, O2. This involves using oven-dried glassware, assembling it while hot, and cooling it under a stream of inert gas.
Solvent Purity: Use freshly distilled or high-purity, degassed solvents. If using ethers, always test for and remove peroxides before use. Degassing can be achieved by sparging with an inert gas for 15-30 minutes or through several freeze-pump-thaw cycles.
Temperature Control: While heat can be necessary to drive the cyclization, excessive temperatures or prolonged heating will accelerate the rate of oxidation. Monitor the reaction closely using Thin Layer Chromatography (TLC) and apply the minimum heat necessary for the shortest time.[4]
Starting Material Integrity: Cysteine itself can be air-oxidized to cystine (the disulfide dimer). Ensure you are using high-purity L-cysteine and store it under inert gas if possible.
Q3: How can I detect and quantify the level of sulfoxide contamination in my product?
A3: Accurate detection is key to troubleshooting. Several analytical techniques can be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the protons on the carbons adjacent to the sulfur (the α-protons) will experience a significant downfield shift (typically 0.5-1.0 ppm) upon oxidation to the sulfoxide. This provides a clear diagnostic signal.
Mass Spectrometry (MS): The sulfoxide will have a molecular weight that is 16 units (due to the added oxygen atom) higher than the desired thiazinane. Look for an [M+16] peak in your mass spectrum.
Chromatography: Sulfoxides are significantly more polar than their corresponding sulfides. On a TLC plate, the sulfoxide will have a lower Rf value. This difference in polarity can be exploited for purification using column chromatography.
Q4: I suspect my solvents are the problem. What is the best practice for solvent handling?
A4: Solvent purity is non-negotiable for sensitive reactions.
Use Anhydrous, High-Purity Solvents: Purchase solvents in septum-sealed bottles (e.g., AcroSeal™ or Sure/Seal™) which are designed to be used under an inert atmosphere.
Test for Peroxides: Before using any ether solvent that has been opened, test for peroxides. A simple method is to use commercially available test strips.
Remove Peroxides: If peroxides are detected, they can be removed by passing the solvent through a column of activated alumina or by treating it with a reducing agent.
Degassing: As mentioned in A2, always degas your solvents immediately before use to remove dissolved oxygen.
Visualizing the Chemistry
Understanding the reaction and the problem is easier with a visual aid.
Caption: Desired cyclization vs. unwanted oxidation pathway.
Data-Driven Optimization
The following table summarizes how different reaction parameters can influence the outcome of the synthesis, providing a clear guide for optimization.
Parameter
Condition A (Suboptimal)
Condition B (Optimized)
Expected Outcome
Atmosphere
Reaction run open to air
Reaction run under Nitrogen
Drastically reduces sulfoxide formation.
Solvent
THF from a previously opened bottle
Freshly distilled, degassed THF
Eliminates peroxides as an oxidant source.
Temperature
Reflux (66 °C) for 12 hours
40 °C for 8 hours
Minimizes thermal acceleration of oxidation.
Monitoring
Quenched after a fixed time
Quenched upon full consumption of starting material (by TLC)
Prevents oxidation of the product after formation.
Optimized Experimental Protocol
This protocol for the synthesis of (2R,4R)-2-phenyl-1,3-thiazinane-4-carboxylic acid incorporates best practices to minimize sulfur oxidation.
Inert Atmosphere Setup: Assemble a two-neck round-bottom flask with a reflux condenser and a nitrogen inlet. Flame-dry the apparatus under vacuum and cool to room temperature under a positive pressure of nitrogen.
Reagent Addition: To the flask, add L-cysteine (1.0 eq) and anhydrous, degassed ethanol. Stir the resulting suspension.
Controlled Aldehyde Addition: Add freshly distilled benzaldehyde (1.05 eq) dropwise to the suspension at room temperature over 10 minutes.
Reaction: Gently heat the reaction mixture to 40-50 °C.
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:Methanol 9:1). The reaction is typically complete when the L-cysteine spot has disappeared (visualized with ninhydrin stain).
Work-up: Once complete, cool the reaction to room temperature. Reduce the solvent volume under reduced pressure. The product often precipitates and can be collected by filtration.
Purification: Wash the collected solid with a cold, degassed non-polar solvent (like diethyl ether) to remove any unreacted benzaldehyde. If further purification is needed, recrystallization or column chromatography can be performed, but care should be taken to minimize exposure to air.
Caption: Troubleshooting workflow for sulfur oxidation.
Frequently Asked Questions (FAQs)
Q: What is the very first thing I should do if I detect sulfoxide formation?
A: Immediately switch to running your reaction under a rigorously maintained inert atmosphere (Nitrogen or Argon). This is the most common and impactful solution.[4]
Q: Is it possible to reduce the sulfoxide back to the desired thiazinane?
A: While chemically possible using specific reducing agents (e.g., trifluoroacetic anhydride/sodium iodide), this adds steps and complexity to your synthesis.[5] Prevention is far more efficient than correction.
Q: Can I use an antioxidant in my reaction?
A: Adding an antioxidant is generally not recommended as it can complicate the reaction mixture and purification. The best approach is to rigorously exclude oxidants from the reaction environment.
Q: How can I separate the sulfoxide from my final product?
A: Due to the increased polarity of the sulfoxide, column chromatography is the most effective method for separation. A gradient elution from a non-polar to a more polar solvent system will typically provide good separation.
References
Mechanism of the Selective Sulfide Oxidation Promoted by HNO3/FeBr3. ACS Publications. Available at: [Link]
An organic transistor for detecting the oxidation of an organic sulfur compound at a solid-liquid interface and its chemical sen. Royal Society of Chemistry. Available at: [Link]
Microbial oxidation of sulfur. Wikipedia. Available at: [Link]
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PMC. Available at: [Link]
The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides. University of Regina. Available at: [Link]
A PRACTICAL GREEN SYNTHESIS OF THIAZINE DERIVATIVES USING PHASE TRANSFER CATALYST. Rasayan Journal of Chemistry. Available at: [Link]
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC. Available at: [Link]
Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. MDPI. Available at: [Link]
A New and Efficient Access to Thiazoline‐4‐carboxylates and Cysteine Derivatives Incorporating Cyclopropyl Groups. ResearchGate. Available at: [Link]
Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. The Journal of Organic Chemistry. Available at: [Link]
Cysteine Isocyanide in Multicomponent Reaction: Synthesis of Peptido-Mimetic 1,3-Azoles. ACS Publications. Available at: [Link]
SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore. Available at: [Link]
Traceless Peptide Backbone Editing via Bio-inspired Cysteine to Thiazole Conversion. ChemRxiv. Available at: [Link]
A Simple and Efficient Method for Reduction of Sulfoxide Under Solvent-Free Conditions. Organic Preparations and Procedures International. Available at: [Link]
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. MDPI. Available at: [Link]
Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. MDPI. Available at: [Link]
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. Available at: [Link]
Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. PMC. Available at: [Link]
Rapid Methods for High-Throughput Detection of Sulfoxides. PMC. Available at: [Link]
Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Organic Syntheses Procedure. Available at: [Link]
Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. ResearchGate. Available at: [Link]
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]
Best flash chromatography purification methods for tert-butyl 1,3-thiazinane-4-carboxylate
Welcome to the technical support guide for the flash chromatographic purification of tert-butyl 1,3-thiazinane-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scienti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the flash chromatographic purification of tert-butyl 1,3-thiazinane-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related molecules. The following question-and-answer guide provides in-depth, field-tested advice to help you overcome common purification challenges, optimize your methodology, and ensure the integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying tert-butyl 1,3-thiazinane-4-carboxylate?
Answer: For most applications involving this moderately polar compound, standard silica gel (SiO₂, 40-63 µm) is the preferred stationary phase. It offers a good balance of resolving power and cost-effectiveness.
However, two key structural features of your molecule might necessitate alternatives in specific situations:
The Basic Nitrogen: The secondary amine within the thiazinane ring can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing and potential degradation.
The Thioether Linkage: Thioethers are susceptible to oxidation, which can be catalyzed by the acidic surface of standard silica gel.
If you observe significant tailing or the appearance of a new, more polar impurity (likely the sulfoxide), consider these alternatives:
Deactivated Silica Gel: This can be silica treated with a base (e.g., triethylamine) or commercially available "base-deactivated" silica.[1] These stationary phases have fewer acidic silanol groups, minimizing undesirable interactions with basic analytes.
Amine-Bonded Silica: For persistent issues, an amine-functionalized silica phase provides a basic surface that repels the basic analyte, often resulting in excellent peak shape without the need for mobile phase modifiers.[2][3]
Reversed-Phase (C18) Silica: If the crude material contains highly polar or ionic impurities, reversed-phase chromatography using a C18-functionalized silica with a water/acetonitrile or water/methanol mobile phase system may be a viable, albeit less common, alternative.[4]
Q2: What is a good starting mobile phase system for method development on silica gel?
Answer: A gradient of ethyl acetate (EtOAc) in hexanes (or heptane) is the universally recommended starting point for compounds of moderate polarity like tert-butyl 1,3-thiazinane-4-carboxylate.
Step-by-Step Method Development:
TLC Analysis: Begin by spotting your crude reaction mixture on a silica gel TLC plate.
Solvent Screening: Develop the TLC plate in a solvent system of 30% EtOAc in Hexanes.
Target Rf: Adjust the solvent polarity to achieve a retention factor (Rf) for your target compound between 0.2 and 0.35 .[5] This Rf range in TLC typically translates well to a flash chromatography separation where the compound will elute in a reasonable number of column volumes (CVs).
Solvent System Optimization:
If the Rf is too low (<0.2), increase the polarity by increasing the percentage of ethyl acetate.
If the Rf is too high (>0.4), decrease the polarity by decreasing the percentage of ethyl acetate.
Scenario
Recommended Action
Example Mobile Phase
Rf is too low (streaking at baseline)
Increase mobile phase polarity
Start with 50% EtOAc/Hexanes
Rf is too high (near solvent front)
Decrease mobile phase polarity
Start with 10% EtOAc/Hexanes
Poor separation from impurities
Change solvent selectivity (see Troubleshooting)
Try a DCM/MeOH or Toluene/Acetone system
Q3: How can I effectively visualize this compound on a TLC plate? It's not UV-active.
Answer: Since the 1,3-thiazinane core and the Boc-protecting group do not possess a strong chromophore, UV visualization is generally ineffective.[6] You must use a chemical stain.
Recommended Stains:
Potassium Permanganate (KMnO₄) Stain: This is a universal, oxidizing stain that reacts with a wide variety of functional groups. The thioether and the secondary amine in your compound are readily oxidized, appearing as yellow-to-brown spots on a purple background. This is often the most reliable first choice.[7]
Ninhydrin Stain: This stain is highly specific for primary and secondary amines. Upon heating, the Boc group can be thermally cleaved, allowing the newly freed secondary amine to react with the ninhydrin reagent, typically forming a yellow or purple spot.[5][7][8] This can be an excellent way to confirm which spots on your TLC plate contain the amine core.
Iodine Chamber: Exposing the TLC plate to iodine vapor is a simple, non-destructive method. Iodine absorbs onto the surface of organic compounds, revealing them as brown spots. This method is generally effective for a wide range of compounds.[6]
Troubleshooting Guide
Problem: My product is streaking badly on the column, leading to poor separation and mixed fractions.
Causality: Streaking, or tailing, is most often caused by strong, non-ideal interactions between your compound and the stationary phase. For this molecule, the likely culprit is the interaction of the basic secondary amine with acidic silanol groups on the silica surface.[5]
Solutions:
Add a Basic Modifier to the Mobile Phase: The most common and effective solution is to add a small amount of a volatile base to your eluent. This base will compete with your compound for the acidic sites on the silica, leading to sharper peaks.
Recommended Modifier: Add 0.1 - 0.5% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase mixture.[4][5] Start with a low concentration and increase if tailing persists.
Switch to a Deactivated Stationary Phase: If adding a modifier is undesirable (e.g., it complicates product workup), use a pre-treated or bonded stationary phase.
Base-Deactivated Silica: Purchase commercially available columns packed with base-deactivated silica.
Amine-bonded Silica: This phase is inherently basic and provides excellent peak shape for amines, often without any mobile phase additives.[2]
Problem: I'm observing a new, more polar spot on my TLC after purification that wasn't in the crude mixture. Is my compound degrading?
Causality: Yes, this is a classic sign of on-column degradation. The thioether in the 1,3-thiazinane ring is susceptible to oxidation to the corresponding sulfoxide. This oxidation is often catalyzed by the acidic environment of standard silica gel.[9] The resulting sulfoxide is significantly more polar and will have a much lower Rf.
Solutions:
Neutralize the Silica: Deactivate the silica gel to temper its acidity. This can be done in two ways:
Pre-treat the Eluent: Add 0.1 - 0.5% triethylamine to your mobile phase. The base neutralizes the acidic sites, suppressing the oxidation pathway.
Use Deactivated Silica: Employing commercially available deactivated silica gel is a more controlled and reproducible approach to prevent this side reaction.[10][11]
Minimize Residence Time: Run the column slightly faster than usual (while still maintaining separation) to reduce the contact time between your compound and the silica gel.
Avoid Chlorinated Solvents: In some cases, residual acid in solvents like dichloromethane (DCM) can exacerbate degradation. If using DCM, consider passing it through a plug of basic alumina before use or switching to a non-chlorinated solvent system like EtOAc/Hexanes.
Problem: My yield is low, and I suspect I'm losing the Boc-protecting group during purification.
Causality: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[12][13] While generally stable on standard silica, prolonged exposure, the presence of highly acidic impurities in your crude material, or the use of acidic mobile phase additives can cause partial or complete deprotection. The resulting free amine is much more polar and may either stick to the column or elute much later.
Solutions:
Ensure Neutral Conditions:
DO NOT use acidic modifiers like acetic acid or trifluoroacetic acid (TFA) in your mobile phase.[14]
If your reaction workup involved an acid wash, ensure the crude material is thoroughly neutralized and free of residual acid before loading it onto the column. A simple aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) is recommended.
Use Deactivated Silica: As with preventing oxidation, using deactivated silica or adding a base like triethylamine to the eluent will create a non-acidic environment, preserving the integrity of the Boc group.[9]
Limit Exposure Time: Purify the compound as quickly as is reasonably possible. Avoid letting the compound sit on the column for extended periods.
Problem: The separation between my product and a key impurity is very poor (ΔRf < 0.1). How can I improve the resolution?
Causality: Poor resolution means the selectivity of your chromatographic system is insufficient. Simply increasing or decreasing the polarity (eluotropic strength) of an existing solvent system (e.g., EtOAc/Hexanes) may not be enough. You need to change the nature of the solvent-solute interactions.[15]
Solutions:
Change Solvent Selectivity: The key is to switch to a solvent system with different chemical properties (e.g., hydrogen-bonding capability, dipole moment).
The Solvent Selectivity Triangle: Think of solvents in terms of their different interaction capabilities. If an ester/hydrocarbon mix (like EtOAc/Hexanes) fails, try a system from a different class.
Alternative Systems to Try:
Dichloromethane / Methanol (DCM/MeOH): A more polar system. Methanol is a protic solvent and can offer strong hydrogen-bonding interactions.[15]
Toluene / Acetone: An aromatic/ketone system that can provide different pi-pi and dipole-dipole interactions.
Optimize the Gradient: Instead of a simple isocratic (constant solvent ratio) elution, use a shallow gradient. A slow, gradual increase in the polar solvent over many column volumes can effectively resolve closely eluting compounds.[16] For example, start at 10% EtOAc/Hexanes and run a gradient to 30% EtOAc over 20 column volumes.
Dry Loading: If the poor separation is due to overloading or poor sample application, use a dry loading technique. Dissolve your crude product in a strong solvent (like DCM or MeOH), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of your column. This ensures a tight, uniform starting band.[17]
Visual Diagrams & Workflows
Method Development Workflow
Caption: Workflow for developing a flash chromatography method.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
Siliplus. Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography For Sale. Available from: [Link]
ResearchGate. How can I prepare deactivated silica gel with 12%v/w water for chromatography?. Available from: [Link]
University of Rochester. Troubleshooting Flash Chromatography. Available from: [Link]
Chromatography Forum. Base Deactivated silica??. Available from: [Link]
MICROSOLV. Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Available from: [Link]
Curly Arrow. Let's talk about TLCs Part 4 - Ninhydrin Stain. Available from: [Link]
VanVeller Lab, Iowa State University. VanVeller Lab Resources. Available from: [Link]
Royal Society of Chemistry. Silica-promoted facile synthesis of thioesters and thioethers: a highly efficient, reusable and environmentally safe solid support. Green Chemistry. Available from: [Link]
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Comparing conformational rigidity of 1,3-thiazinane-4-carboxylate and proline
Title: Conformational Rigidity in Cyclic Amino Acids: A Comparative Guide to 1,3-Thiazinane-4-carboxylate and Proline Executive Summary In the realm of peptide engineering and drug discovery, the incorporation of conform...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Conformational Rigidity in Cyclic Amino Acids: A Comparative Guide to 1,3-Thiazinane-4-carboxylate and Proline
Executive Summary
In the realm of peptide engineering and drug discovery, the incorporation of conformationally restricted amino acids is a primary strategy for locking a molecule into its bioactive pose. While L-Proline remains the gold standard for inducing structural rigidity via its 5-membered pyrrolidine ring, alternative scaffolds like 1,3-thiazinane-4-carboxylate (TCA)—a 6-membered sulfur-containing heterocycle formed in vivo via the condensation of homocysteine and formaldehyde[1]—offer distinct spatial vectors.
As a Senior Application Scientist, I have structured this guide to objectively compare the conformational mechanics of these two cyclic amino acids. By analyzing their structural divergence, biological binding affinities, and the self-validating experimental workflows used to characterize them, researchers can make informed decisions when selecting rigidifying scaffolds for synthetic or therapeutic applications.
Architectural Divergence: 5-Membered vs. 6-Membered Scaffolds
The fundamental difference in rigidity between proline and TCA stems from their ring sizes and heteroatom compositions.
L-Proline (5-Membered Pyrrolidine):
Proline’s nitrogen atom is locked within a 5-membered ring, which restricts the
ϕ
(phi) dihedral angle of the peptide backbone. However, the ring itself is not entirely static; it rapidly interconverts between envelope and half-chair conformations (primarily C
γ
-endo and C
γ
-exo puckering). This controlled flexibility allows proline to adapt to specific biological active sites while still enforcing a sharp turn in the macroscopic peptide structure[2].
1,3-Thiazinane-4-carboxylate (6-Membered Thiazinane):
TCA introduces a 6-membered ring containing both nitrogen and sulfur at the 1,3-positions. Unlike the puckering dynamics of proline, 6-membered saturated heterocycles strongly favor a highly rigid chair conformation over a boat conformation to minimize torsional strain[3]. The presence of the bulky sulfur atom (which has a longer C-S bond length of ~1.82 Å compared to the C-C bond of 1.54 Å) distorts the perfect chair slightly, but the barrier to ring inversion remains exceptionally high. Consequently, the carboxylate group at the C4 position is strictly locked into an equatorial orientation to avoid severe 1,3-diaxial steric clashes.
Quantitative Conformational Profiling
To clearly delineate the physicochemical and structural differences between these two molecules, their core conformational properties are summarized below:
Non-enzymatic condensation of homocysteine & formaldehyde[1]
Biological Impact: The ProC Enzyme Case Study
The macroscopic consequence of these microscopic conformational differences is best observed in enzymatic binding environments. A definitive study on the substrate versatility of
Δ1
-pyrroline-5-carboxylate reductase (ProC) from Escherichia coli highlights this divergence[2].
ProC operates via a strict "lock-and-key" mechanism optimized for the 5-membered ring of L-Proline. When TCA was introduced as an alternative substrate, computational and kinetic data revealed a critical failure in binding causality. While the lowest-energy computational pose for TCA artificially reproduced the L-Proline conformation, cluster analysis proved that this pose was statistically unfavored [2]. The rigid chair conformation of the 6-membered thiazinane ring projected the carboxylate and heteroatoms in a distinct spatial orientation that clashed with the active site, resulting in significantly worse catalytic activity compared to the native 5-membered substrate[2].
Visualizing the Conformational Landscape
Conformational divergence between Proline and TCA dictating enzyme binding efficacy.
Self-Validating Experimental Methodologies
To objectively measure and compare the rigidity of these cyclic amino acids, researchers must employ rigorous, self-validating analytical workflows. Below are the definitive protocols for characterizing these molecules.
Purpose: To empirically determine the solution-state conformation (chair vs. puckered) and quantify the cis/trans isomerization ratio.
Step 1: Sample Preparation: Dissolve the analyte (Proline or TCA) in D₂O/H₂O (10:90) buffer at physiological pH (7.4). Causality: Using a predominantly aqueous solvent preserves the native zwitterionic state, which directly influences the equatorial/axial thermodynamic preference of the carboxylate group.
Step 2: 2D NOESY Acquisition: Acquire 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectra. Causality: NOE cross-peaks arise from dipole-dipole interactions that are strictly dependent on spatial proximity (
1/r6
). This allows the analyst to map the fixed axial-axial proton distances in the TCA chair conformation and contrast them with the averaged distances in the rapidly interconverting proline envelope.
Step 3: Self-Validation (Mixing Time Calibration): Measure the NOE buildup rate at multiple mixing times (e.g., 100, 300, and 500 ms). Causality: This control step ensures that the observed cross-peaks are in the linear buildup regime and are not artifacts of spin diffusion, guaranteeing the trustworthiness of the calculated interatomic distances.
Step 4: Cis/Trans Quantification: Integrate the distinct C
α
proton resonances corresponding to the cis and trans rotamers of the preceding peptide bond to yield a direct thermodynamic ratio.
Purpose: To predict the bioactive pose and statistical probability of binding in target receptors (e.g., the ProC enzyme).
Step 1: Geometry Optimization (DFT): Optimize the 3D structure of the ligand using Density Functional Theory (e.g., B3LYP/6-31G*). Causality: Standard molecular mechanics force fields often fail to accurately parameterize the longer C-S bonds and the unique hyperconjugation effects in the N-C-S region of the thiazinane ring. DFT ensures the starting chair conformation is physically accurate prior to docking.
Step 2: Active Site Docking: Perform rigid-receptor/flexible-ligand docking into the target enzyme to evaluate steric compatibility.
Step 3: Cluster Analysis of Poses: Group the resulting docking poses by Root-Mean-Square Deviation (RMSD) to identify the most populated clusters. Causality: Relying solely on the lowest-energy pose is a fatal flaw in rational drug design. As demonstrated with TCA in the ProC enzyme, the lowest-energy pose may mimic proline but represent a statistically rare state[2]. Clustering validates whether the biologically active conformation is actually thermodynamically accessible.
Step 4: Self-Validation (Control Docking): Run a parallel docking simulation with native L-Proline. If the most populated computational cluster for L-Proline fails to match its known X-ray crystallographic "lock-and-key" pose, the scoring function must be recalibrated before evaluating the TCA analog.
A Comparative Guide to the Peptide Coupling Efficiency of Tert-butyl 1,3-thiazinane-4-carboxylate and Pipecolic Acid
Introduction: The Critical Role of Non-canonical Amino Acids in Drug Discovery In the landscape of modern drug development, particularly in peptide and peptidomimetic therapeutics, the incorporation of non-canonical amin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Non-canonical Amino Acids in Drug Discovery
In the landscape of modern drug development, particularly in peptide and peptidomimetic therapeutics, the incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks offer chemists the ability to impose specific conformational constraints, enhance metabolic stability, and modulate biological activity. Among these, cyclic secondary amino acids like pipecolic acid and its heteroatomic analogues are of significant interest.
This guide provides an in-depth evaluation of the peptide coupling efficiency of two such analogues: the well-established pipecolic acid and the less-characterized tert-butyl 1,3-thiazinane-4-carboxylate. While direct, head-to-head comparative studies are sparse in existing literature, this document will synthesize data from analogous structures, analyze the inherent chemical properties of each molecule, and provide a robust framework for researchers to conduct their own evaluations. We will delve into the mechanistic underpinnings of potential reactivity differences, propose standardized protocols for comparison, and discuss the critical factors that influence successful incorporation into a growing peptide chain.
Molecular Overview: Structural and Electronic Considerations
A foundational understanding of each molecule's structure is paramount to predicting its behavior in a coupling reaction. Both are six-membered cyclic secondary amines, a feature that immediately signals a greater degree of steric hindrance compared to acyclic or smaller ring systems like proline.[1][2]
Caption: Molecular structures of the two cyclic amino acids.
Pipecolic Acid: As a higher homologue of proline, its piperidine ring is conformationally flexible (chair/boat forms). The secondary amine presents a significant steric challenge for incoming activated acyl species, a well-documented phenomenon in peptide synthesis.[2]
Tert-butyl 1,3-thiazinane-4-carboxylate: This molecule introduces two key changes:
Sulfur Atom: The replacement of a methylene group (CH₂) with a sulfur atom at the 1-position. This has electronic implications; sulfur can be electron-withdrawing through induction, potentially decreasing the nucleophilicity of the adjacent secondary amine.
Ring Conformation: The C-S and S-N bonds are longer than C-C and C-N bonds, altering the ring's geometry and potentially exacerbating steric hindrance.
Potential Instability: Studies on the related benzo-1,4-thiazine-3-carboxylic acid have shown that the thiazinane core can be unstable and prone to decomposition under various standard peptide coupling conditions, a critical point of concern.[3][4]
Comparative Analysis of Coupling Efficiency: A Predictive Framework
Without direct experimental data, we can construct a predictive comparison based on established principles of peptide coupling. The efficiency of these reactions is a multifactorial problem, primarily governed by steric hindrance and the nucleophilicity of the amine.
Both are sterically demanding secondary amines. The thiazinane ring's altered conformation may present an even greater steric shield to the amine nucleophile. This often necessitates more potent coupling reagents and longer reaction times.[1][5]
Amine Nucleophilicity
Standard for secondary amines
Potentially Reduced
The inductive electron-withdrawing effect of the adjacent sulfur atom may decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing the rate of amide bond formation.
Ring Stability
High
Potentially Low
The piperidine ring is robust. In contrast, related thiazinane structures have shown susceptibility to decomposition during coupling, which could severely impact isolated yields.[3][4]
Coupling Reagents
Standard carbodiimides often inefficient; uronium/phosphonium reagents (HATU, PyAOP) preferred.[5][6]
Likely requires highly potent reagents (e.g., PyAOP, COMU) and careful optimization to avoid decomposition.
The increased steric bulk and potentially lower nucleophilicity necessitate the use of stronger activating agents to achieve reasonable reaction rates and yields.
Reaction Monitoring
Kaiser test is unreliable; Isatin or Chloranil test required to confirm free amine presence.[7]
Isatin or Chloranil test would also be required.
In solid-phase peptide synthesis (SPPS), accurate monitoring is crucial to avoid deletion sequences. Standard ninhydrin (Kaiser) tests fail for secondary amines.[7]
Proposed Experimental Workflow for Head-to-Head Comparison
To generate empirical data, a systematic evaluation is required. The following workflow provides a robust template for comparing the coupling efficiency of these two molecules in a solution-phase model system.
Caption: Proposed workflow for comparative coupling efficiency study.
Experimental Protocols
The following protocols are designed for a small-scale, solution-phase coupling to a model amine (Alanine methyl ester) to directly assess reactivity.
Protocol 1: Coupling via Carbodiimide (DIC/Oxyma)
This method represents a standard, cost-effective coupling strategy known for low racemization.[8]
Reactant Preparation:
In two separate vials, dissolve N-Boc-Pipecolic acid (1.0 eq) and N-Boc-1,3-thiazinane-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to a final concentration of 0.1 M.
In a separate reaction vessel, suspend Alanine methyl ester hydrochloride (H-Ala-OMe·HCl, 1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DCM.
Add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) to the amine suspension and stir for 5 minutes at room temperature to liberate the free amine.
Reaction Initiation:
Cool the reaction vessel containing the amine to 0 °C in an ice bath.
Add the solution of the respective cyclic amino acid (from step 1.1) to the vessel.
Add Diisopropylcarbodiimide (DIC, 1.1 eq) dropwise to the cooled mixture.
Monitoring and Work-up:
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
Monitor the reaction progress by taking aliquots at 1, 4, and 24 hours and analyzing via LC-MS.
Upon completion, filter the by-product (diisopropylurea).
Wash the filtrate sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography and determine the isolated yield.
Protocol 2: Coupling via Uronium Salt (HATU/DIPEA)
This protocol uses a more potent activating agent, often required for sterically hindered couplings.[6]
Reactant Preparation (Activation):
In two separate vials, dissolve N-Boc-Pipecolic acid (1.0 eq) and N-Boc-1,3-thiazinane-4-carboxylic acid (1.0 eq), and HATU (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
Add DIPEA (2.0 eq) to each vial and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
Reaction Initiation:
In a separate reaction vessel, dissolve H-Ala-OMe·HCl (1.0 eq) and DIPEA (1.1 eq) in DMF.
Add the pre-activated amino acid solution (from step 1.2) to the amine solution at room temperature.
Monitoring and Work-up:
Stir the reaction for 24 hours, monitoring via LC-MS as described in Protocol 1.
Upon completion, dilute the reaction mixture with Ethyl Acetate.
Perform aqueous work-up as described in Protocol 1 (steps 3.3-3.4).
Purify the crude product and determine the isolated yield.
Mechanism Spotlight: HATU-Mediated Activation
Understanding the mechanism of potent coupling reagents highlights why they are effective for challenging substrates. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is then rapidly converted to an active ester by the HOAt moiety. This active ester is less prone to racemization and highly susceptible to nucleophilic attack by the amine.
Caption: Simplified mechanism of HATU-mediated peptide coupling.
Conclusion and Recommendations
While both pipecolic acid and tert-butyl 1,3-thiazinane-4-carboxylate present steric challenges inherent to six-membered cyclic secondary amines, the thiazinane derivative is predicted to be the more difficult substrate to couple efficiently. This is due to a combination of potentially increased steric hindrance, reduced amine nucleophilicity from the neighboring sulfur atom, and, most critically, a potential for ring instability under standard coupling conditions.
For Researchers and Drug Development Professionals, we recommend the following:
For Pipecolic Acid: Employ potent uronium or phosphonium-based coupling reagents like HATU or PyAOP, especially in solid-phase synthesis.[6] Always use a qualitative test suitable for secondary amines (e.g., Isatin test) to confirm coupling completion.
For Tert-butyl 1,3-thiazinane-4-carboxylate: Proceed with caution. Initial small-scale test couplings are essential to determine the compound's stability. Start with robust coupling conditions (e.g., HATU/DIPEA or COMU/DIPEA in DMF) at low temperatures (0 °C) and carefully monitor for both product formation and decomposition by-products via LC-MS.
Future Work: A systematic study following the proposed experimental workflow is necessary to generate the empirical data needed for a definitive comparison. Such a study would be a valuable contribution to the field, guiding chemists in the strategic use of these important heterocyclic building blocks.
References
Katritzky, A. R., et al. (2007). "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids". The Journal of Organic Chemistry. [Link]
Nowick, J. S. (2020). "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)". University of California, Irvine. [Link]
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews. [Link]
Fukuzaki, K., et al. (2021). "Practical N-to-C peptide synthesis with minimal protecting groups". Nature Communications. [Link]
Deadman, J. J., et al. (2024). "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow". Organic Process Research & Development. [Link]
Černochová, P., et al. (2022). "Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates". Beilstein Journal of Organic Chemistry. [Link]
Namba, K., et al. (2024). "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols". Synlett. [Link]
Sasaki, Y. (n.d.). "Comparisons of the Masking Effect of Carboxylic, Amic-Acidic, and Amidic Compounds on Lanthanides and Am Complexation". J-STAGE. [Link]
Wróbel, M., et al. (2022). "Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies". Molecules. [Link]
Černochová, P., et al. (2022). "Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates". ResearchGate. [Link]
To ensure absolute scientific integrity, the following protocol integrates NMR purity verification with chaperone-assisted SCXRD. This creates a self-validating loop where the bulk solution state matches the analyzed solid state[1].
Step 1: Sample Preparation and Purity Verification
Action: Dissolve 3–5 mg of enantiopure tert-butyl 1,3-thiazinane-4-carboxylate in 0.5 mL of CD2Cl2. Acquire a standard 1H and 13C NMR spectrum.
Causality: Verifies that the sample is chemically pure (>95%) before crystallization. Impurities disrupt the crystal lattice nucleation phase and can lead to twinning.
Step 2: Chaperone Complexation
Action: Evaporate the CD2Cl2 under a gentle stream of nitrogen. Add 1.0 molar equivalent of finely powdered tetraaryladamantane (TEO) chaperone to the vial.
Causality: The TEO chaperone provides a pre-organized chiral environment. The steric bulk of the tert-butyl group interacts with the adamantane cavity via van der Waals forces, locking the thiazinane ring's conformation and forcing a solid state.
Step 3: Crystal Growth via Vapor Diffusion
Action: Dissolve the TEO-analyte mixture in a minimal amount of dichloromethane (inner vial). Place this inside a larger sealed vial containing hexanes (anti-solvent). Allow vapor diffusion to proceed at 20°C for 48 hours.
Causality: Hexanes slowly diffuse into the dichloromethane, gradually lowering the solubility of the complex. This slow kinetic regime favors the thermodynamic formation of large, defect-free single crystals suitable for diffraction.
Step 4: SCXRD Data Collection (Cu-Kα Radiation)
Action: Mount a selected crystal (approx. 0.15 x 0.10 x 0.10 mm) on a diffractometer equipped with a Copper microfocus X-ray source (λ = 1.5418 Å) and cool to 100 K.
Causality: Cooling minimizes thermal motion (Debye-Waller factor), sharpening diffraction spots. Crucially, Cu-Kα radiation is chosen over Mo-Kα because the anomalous scattering signal (f'') of the Sulfur atom is significantly stronger at the Cu wavelength, enabling a robust determination of the absolute structure[2].
Step 5: Structural Refinement and Flack Parameter Calculation
Action: Solve the structure using direct methods and refine against F^2. Calculate the Flack parameter (x).
Causality: A Flack parameter near 0 (with a standard uncertainty < 0.1) definitively confirms the absolute configuration of the C4 stereocenter. A value near 1 indicates the inverted enantiomer[2].
Fig 2. Spectroscopy-cum-crystallography workflow for absolute configuration.
Conclusion
While NMR and chiroptical methods offer rapid stereochemical insights, Single-Crystal X-Ray Crystallography remains the gold standard for validating the absolute configuration of complex heterocycles like tert-butyl 1,3-thiazinane-4-carboxylate. By leveraging the intrinsic anomalous scattering of the thiazinane sulfur atom and overcoming crystallization barriers via chaperone co-crystallization or salt formation, researchers can obtain unambiguous, non-empirical structural validations essential for rigorous drug development.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1,3-Thiazinane derivatives—six-membered, fully saturated N,S-heterocycles—are highly valued in medicinal chemistry and serve as powerful chiral auxiliaries in asymmetric synthesis (e.g., N-acyl-1,3-thiazinane-2-thiones). During synthetic elaboration, the choice of ester protecting group dictates the downstream deprotection strategy. Because the 1,3-thiazinane ring contains heteroatoms susceptible to oxidation, alkylation, and base-induced ring-opening, selecting the optimal ester cleavage conditions is critical. This guide benchmarks the acid-mediated cleavage of tert-butyl esters against the base-mediated saponification of methyl esters, providing researchers with self-validating protocols and mechanistic insights to preserve structural and stereochemical integrity.
The Orthogonality Principle in 1,3-Thiazinane Chemistry
The selection between a tert-butyl and a methyl ester hinges on the principle of orthogonality and the specific vulnerabilities of the substrate:
tert-Butyl Esters (Acid-Labile): Cleaved via acidolysis (typically using Trifluoroacetic Acid, TFA). This pathway generates an isobutylene byproduct and is highly orthogonal to base-sensitive functional groups and epimerization-prone stereocenters (1)[1].
Methyl Esters (Base-Labile): Cleaved via base-catalyzed saponification (e.g., LiOH or NaOMe). This pathway is orthogonal to acid-sensitive groups (like acetals or silyl ethers) but poses significant risks to base-sensitive alpha-stereocenters and can induce heterocyclic ring-opening (2)[2].
Mechanistic Pathways & Structural Vulnerabilities
Logical relationship of ester cleavage pathways in 1,3-thiazinanes and potential side reactions.
Protocol A: Acid-Mediated Cleavage of tert-Butyl Esters
Causality: TFA acts as both solvent and acid catalyst, protonating the carbonyl oxygen to facilitate the unimolecular elimination of isobutylene. Dichloromethane (DCM) is used as a co-solvent to moderate the reaction rate and prevent the acidic degradation of the sensitive thioaminal (N-C-S) linkage present in the 1,3-thiazinane core (1)[1].
Step-by-Step Workflow:
Dissolve the 1,3-thiazinane tert-butyl ester (1.0 mmol) in anhydrous DCM (5.0 mL) under an inert atmosphere (N₂ or Ar).
Cool the solution to 0 °C using an ice-water bath. (Rationale: Suppresses exothermic degradation of the heterocyclic core).
Add Trifluoroacetic Acid (TFA, 5.0 mL) dropwise over 10 minutes.
Remove the ice bath and stir at room temperature for 2-4 hours. Monitor via TLC until complete consumption of the starting material.
Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 5 mL) to remove residual TFA azeotropically, yielding the crude carboxylic acid.
Protocol B: Base-Mediated Saponification of Methyl Esters
Causality: Lithium hydroxide provides the hydroxide nucleophile for the addition-elimination mechanism at the ester carbonyl. The reaction is strictly temperature-controlled to -10 °C to 0 °C. At higher temperatures, the hydroxide ion acts as a base rather than a nucleophile, deprotonating the acidic alpha-proton (Cα) adjacent to the ester and the electron-withdrawing thiazinane ring, leading to rapid epimerization (3)[3].
Step-by-Step Workflow:
Dissolve the 1,3-thiazinane methyl ester (1.0 mmol) in a mixture of THF/MeOH/H₂O (3:1:1, 10 mL). (Rationale: Ensures solubility of both the organic substrate and the inorganic base).
Cool the reaction mixture strictly to -10 °C using a brine/ice bath.
Add a pre-cooled aqueous solution of LiOH·H₂O (1.5 mmol in 1 mL H₂O) dropwise.
Stir the mixture at -10 °C to 0 °C for 1-2 hours. (Crucial Step: Do not allow the reaction to reach room temperature to avoid Cα-epimerization).
Quench the reaction by adjusting the pH to 3-4 using 1M HCl at 0 °C.
Extract with Ethyl Acetate (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the pure carboxylic acid.
Expert Insights: Causality Behind the Protocols
As an application scientist, it is vital to look beyond standard yields and understand the structural vulnerabilities of the 1,3-thiazinane ring:
Stereochemical Preservation: When utilizing N-acyl-1,3-thiazinane-2-thiones in direct, enantioselective aldol reactions, the resulting adducts often possess sensitive alpha-stereocenters. Saponification of methyl esters in these systems requires sub-zero temperatures (e.g., -10 °C) because the alpha-proton is highly acidic; ambient temperatures rapidly lead to epimerization (3)[3]. In contrast, tert-butyl ester cleavage under acidic conditions completely bypasses this deprotonation risk, preserving >99% ee.
Scaffold Stability: The 1,3-thiazinane ring can undergo base-induced skeletal rearrangements. For instance, treatment of functionalized thiazolo-triazines with excess KOH in methanol leads to thiazolidine ring expansion to a thiazine core, accompanied by ester hydrolysis (2)[2]. If the target molecule is sensitive to strong nucleophiles, the TFA-mediated tert-butyl cleavage is the superior, self-validating choice. Furthermore, simple stirring of thiazinane adducts in methanol can sometimes induce spontaneous methyl ester formation or scaffold displacement, demonstrating the lability of the system under nucleophilic conditions (4)[4].
References
Chemistry of Substituted Thiazinanes and Their Derivatives - Molecules / PMC - NIH. 1
Synthesis of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazines - Beilstein Journals. 2
Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N‑Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals - American Chemical Society. 3
Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes - Angewandte Chemie International Edition / NIH.4
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 1,3-thiazinane-4-carboxylate
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulator...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of tert-butyl 1,3-thiazinane-4-carboxylate, a heterocyclic compound common in synthetic workflows. The procedures outlined here are designed to be a self-validating system, ensuring safety through a clear understanding of the chemical's nature and the logic behind each step.
Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the compound's properties and potential hazards is essential. While a specific Safety Data Sheet (SDS) for every novel compound may not always be available, we can infer a presumptive hazard profile based on its structural motifs—a thiazinane core and a tert-butyl ester group—and data from closely related analogs. This proactive assessment is the cornerstone of laboratory safety.
Based on data for similar thiazinane and thiazole carboxylic acid derivatives, we can anticipate the following characteristics[1][2].
Solid waste must be kept separate from liquid waste streams to prevent unintended reactions and ensure proper disposal processing.[3]
GHS Hazard Class
Potentially harmful if swallowed (Acute Toxicity, Oral). Causes skin and eye irritation. May cause respiratory irritation.[1][2]
This profile mandates the use of comprehensive Personal Protective Equipment (PPE) during handling and dictates that the compound must be treated as hazardous waste, never to be disposed of in general trash or down the drain.
Environmental Hazard
Assumed to be toxic to aquatic life, potentially with long-lasting effects, a common feature of complex organic molecules.
This necessitates containment and prevents disposal via sewer systems to avoid environmental contamination. All waste must be managed by a licensed disposal facility.
Reactivity
Stable under normal conditions. Incompatible with strong oxidizing agents.[4][5]
Waste must be segregated from incompatible chemicals, particularly oxidizers, to prevent violent reactions.[3][6]
Disclaimer: This profile is inferred from structurally related compounds. Always consult the specific Safety Data Sheet (SDS) if available and treat unknown compounds as hazardous.[6]
The Core Principle of Chemical Waste Management: Isolate, Identify, and Transfer
The entire lifecycle of a chemical in the laboratory, from receipt to disposal, must be managed with meticulous care. For waste, this process is governed by a simple yet unbreakable chain of logic:
Isolate: Immediately separate the waste from the active experimental area. This minimizes the risk of accidental contact, spills, or reaction with other laboratory reagents.
Identify: Clearly and accurately label the waste container. This is the most critical step for ensuring the safety of everyone who will handle the container, from lab colleagues to disposal technicians.[3][6]
Transfer: Arrange for the transfer of the waste to a designated, licensed hazardous waste disposal service, coordinated through your institution's Environmental Health and Safety (EH&S) office.[7][8] Direct chemical treatment or inactivation in the lab is not recommended for this type of compound without specific, validated protocols.
Standard Operating Procedure (SOP) for Disposal
This protocol provides a step-by-step methodology for the safe handling and disposal of tert-butyl 1,3-thiazinane-4-carboxylate and associated materials.
Phase 1: Immediate Handling & Segregation (At the Bench)
Don Appropriate PPE: Before handling the waste, ensure you are wearing standard laboratory PPE, including safety goggles, a lab coat, and nitrile gloves.
Designate a Waste Container: Select a waste container that is in good condition, free of leaks, and made of a compatible material (the original manufacturer's container is often the best choice). For solid waste, a clearly labeled, sealable container is appropriate.
Segregate the Waste:
Solid Waste: Transfer any unreacted tert-butyl 1,3-thiazinane-4-carboxylate directly into your designated solid hazardous waste container.
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a compatible liquid waste container. Halogenated and non-halogenated solvent wastes should be collected in separate containers.[6]
Causality: Segregation prevents dangerous chemical reactions between incompatible waste types and is often a regulatory requirement for disposal facilities.[3][6]
Phase 2: Waste Accumulation & Storage
Label the Container Immediately: The moment the first particle of waste enters the container, it must be labeled. The label must be clear, written in English, and include:
The full chemical name: "Waste Tert-butyl 1,3-thiazinane-4-carboxylate"
The name and contact details of the generating researcher/laboratory.
Ensure Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.[8] This is a critical step to prevent the release of dust or vapors and to avoid spills.
Store in a Designated Satellite Accumulation Area (SAA): Store the sealed waste container in a secondary containment tray within your lab's designated SAA. This area should be away from general traffic and incompatible materials.[8]
Phase 3: Final Disposal & Handover
Do Not Dispose On-Site: Under no circumstances should this chemical be disposed of down the sink, in regular trash, or by evaporation in a fume hood. Such actions are unsafe, environmentally harmful, and violate regulatory standards.
Contact Your EH&S Office: When the waste container is nearly full (around 75-80% capacity) or when the project is complete, contact your institution's Environmental Health and Safety (EH&S) office (or equivalent department) to arrange for a pickup.[7] Follow your institution's specific procedures for requesting a waste collection.
Provide Full Documentation: You will likely need to complete a hazardous waste tag or manifest. Fill this out completely and accurately, providing all requested information about the container's contents.[8]
Phase 4: Management of Contaminated Materials & Empty Containers
Contaminated Labware: Items like gloves, weigh boats, or paper towels that are grossly contaminated should be placed in a sealed bag, labeled as "Solid Waste Contaminated with Tert-butyl 1,3-thiazinane-4-carboxylate," and disposed of via the same hazardous waste stream.
Empty Containers: An "empty" container that once held this chemical is not safe for regular trash. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]
The first two rinsates must be collected and disposed of as hazardous liquid chemical waste.
After the third rinse, the container can be defaced (to remove all original labels) and disposed of in the appropriate glass or plastic recycling bin.[3][6]
Emergency Procedures for Spills
Accidents can happen, but a prepared response minimizes risk.
Isolate the Area: Alert others in the lab and restrict access to the spill area.
Assess the Spill: For a small, manageable solid spill, you can proceed with cleanup. For large spills or any spill involving liquids, evacuate the area and contact your institution's emergency safety office immediately.
Cleanup:
Wear appropriate PPE, including double gloves and safety goggles.
Gently cover the solid spill with an absorbent material to prevent it from becoming airborne.
Carefully sweep the material into a designated waste container. Do not generate dust.[9]
Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.
Disposal: The cleanup materials are now considered hazardous waste. Seal the container, label it clearly as "Spill Debris with Tert-butyl 1,3-thiazinane-4-carboxylate," and arrange for disposal through your EH&S office.
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of tert-butyl 1,3-thiazinane-4-carboxylate, from generation to final handover.
Caption: Logical workflow for the safe disposal of chemical waste in a laboratory setting.
By adhering to these detailed procedures, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of environmental responsibility. This structured approach transforms a routine task into a validation of our commitment to rigorous and safe science.
References
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
University of Otago. Laboratory chemical waste disposal guidelines.
Emory University. Chemical Waste Disposal Guidelines. Retrieved from Emory University Department of Chemistry website.
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC Office of Clinical and Research Safety website.
University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
CymitQuimica. (2024, December 19). Safety Data Sheet.